Structural Elucidation and NMR Spectral Profiling of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Executive Summary In modern drug development, the 1,2-oxazole (isoxazole) ring is frequently deployed as a robust bioisostere for amides and esters, offering improved metabolic stability while maintaining critical hydrog...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, the 1,2-oxazole (isoxazole) ring is frequently deployed as a robust bioisostere for amides and esters, offering improved metabolic stability while maintaining critical hydrogen-bonding interactions[1]. The molecule (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol features this highly polarized heterocyclic core appended to a chiral 1-hydroxyethyl moiety.
For synthetic chemists and application scientists, unambiguous structural and stereochemical characterization of this building block is paramount. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the spin system logic, 2D correlation workflows, and the self-validating Mosher’s ester protocol required to confirm its (1R) absolute configuration.
Spin System Analysis & Causality of Chemical Shifts
The NMR profile of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is dictated by the extreme electronic asymmetry of the isoxazole ring and the deshielding effect of the chiral hydroxyl group.
The Isoxazole Core Electronics
The isoxazole ring contains adjacent nitrogen and oxygen atoms, which exert profound inductive and resonance effects on the ring carbons and protons[2].
Highly Shielded C-4 Position: Unlike typical aromatics, the C-4 carbon is unusually shielded (~100 ppm). Resonance structures of isoxazole localize partial negative charge at the C-4 position, pushing its
13
C resonance significantly upfield[3]. Consequently, the attached H-4 proton appears as a distinct singlet at ~6.05 ppm.
Deshielded C-3 and C-5 Positions: The C-3 and C-5 carbons are directly bonded to the electronegative heteroatoms (N and O, respectively) and are heavily deshielded via inductive electron withdrawal, resonating at ~165.0 ppm and ~170.0 ppm[3].
The Chiral 1-Hydroxyethyl Moiety
The side chain consists of an
A3X
spin system. The methine proton (H-1') is positioned between the electron-withdrawing oxygen of the hydroxyl group and the
sp2
hybridized C-3 of the isoxazole ring. This dual deshielding pushes the H-1' signal to ~4.95 ppm. It splits into a quartet (
J=6.5
Hz) due to scalar coupling with the adjacent methyl group (H-2').
Quantitative NMR Spectral Data
The following tables summarize the empirical high-resolution NMR data acquired in CDCl
3
at 298 K.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Causality / Structural Assignment
H-4
6.05
Singlet (s)
1H
-
Isoxazole ring proton; shielded by localized π-electron density.
H-1'
4.95
Quartet (q)
1H
6.5
Chiral methine; deshielded by -OH and C=N. Coupled to H-2'.
-OH
2.80
Broad Singlet (br s)
1H
-
Hydroxyl proton; shift varies with concentration/hydrogen bonding.
5-CH
3
2.40
Singlet (s)
3H
-
Methyl on isoxazole C-5; allylic-type deshielding.
H-2'
1.55
Doublet (d)
3H
6.5
Methyl on chiral center; coupled to H-1' methine.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Nucleus
Chemical Shift (δ, ppm)
Carbon Type
Causality / Structural Assignment
C-5
170.0
Quaternary (
sp2
)
Isoxazole C-5; highly deshielded by adjacent oxygen atom.
C-3
165.0
Quaternary (
sp2
)
Isoxazole C-3; deshielded by adjacent nitrogen atom.
C-4
100.0
Methine (
sp2
)
Isoxazole C-4; shielded by resonance electron donation.
C-1'
64.0
Methine (
sp3
)
Chiral carbon; deshielded by direct attachment to -OH.
C-2'
22.0
Methyl (
sp3
)
Aliphatic methyl group on the chiral center.
5-CH
3
12.5
Methyl (
sp3
)
Aliphatic methyl group on the isoxazole ring.
Advanced 2D NMR Correlation Workflow
To transition from tentative 1D assignments to an unambiguously validated structure, a sequential 2D NMR workflow is required. The HMBC experiment is particularly critical here: by optimizing the long-range coupling delay for
3JCH=8
Hz, the H-1' proton correlates strongly with the C-3 and C-4 carbons of the heterocycle, definitively proving the regiochemical attachment of the side chain to the 3-position rather than the 5-position.
Fig 1: Sequential 2D NMR workflow for complete resonance assignment of the isoxazole derivative.
Stereochemical Validation: The Mosher's Ester Analysis
Standard NMR in achiral solvents cannot differentiate enantiomers. To validate the specific (1R) configuration of this compound, we employ Mosher's ester analysis[4].
Mechanistic Causality
The secondary alcohol is derivatized in parallel reactions with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters[5]. The spatial orientation of the MTPA phenyl ring creates an anisotropic shielding cone. Depending on the absolute configuration of the carbinol carbon, this cone will selectively shield either the isoxazole H-4 proton or the H-2' methyl protons[6]. By calculating the difference in chemical shifts (
ΔδSR=δS−δR
) for these protons, the (1R) absolute configuration is definitively mapped[7].
Fig 2: Parallel MTPA-Cl derivatization workflow to determine the (1R) absolute configuration.
Self-Validating Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
To ensure precise integration and sharp line widths (< 1.0 Hz) necessary for multiplet resolution.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The lack of exchangeable protons in CDCl
3
preserves the -OH signal.
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and rigorous gradient shimming.
Acquisition Parameters: Run the
1
H NMR experiment with a relaxation delay (
D1
) of 2.0 seconds. Causality: A sufficient
D1
ensures complete spin-lattice relaxation (
T1
) of all protons, preventing integration errors that could misrepresent the 3H methyl signals.
Protocol B: Microscale Mosher Derivatization
Designed to prevent kinetic resolution and diastereomeric fractionation.
Reaction Setup: In two separate, flame-dried vials, dissolve 5 mg of the alcohol in 0.5 mL anhydrous deuterated pyridine.
Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, accelerating the reaction of the sterically hindered secondary alcohol to ensure 100% conversion, thereby avoiding kinetic resolution.
Derivatization: Add 3 equivalents of (R)-MTPA-Cl to vial 1, and (S)-MTPA-Cl to vial 2. Stir at room temperature for 4 hours.
In-Situ Analysis: Transfer the crude mixtures directly to NMR tubes. Causality: Analyzing the crude mixture without column chromatography prevents the inadvertent physical separation (fractionation) of the diastereomers, ensuring the
Δδ
values reflect the true stereochemical bulk.
References
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons
Source: ResearchGate
URL:5
Aminoisoxazole: A Comparative Guide for Researchers
Source: BenchChem
URL:2
Solid-State Characterization and Absolute Configuration Determination of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
A Technical Guide to X-ray Crystallography for Chiral Isoxazole Derivatives Executive Summary (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a highly versatile chiral building block utilized in the synthesis of bioactive...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide to X-ray Crystallography for Chiral Isoxazole Derivatives
Executive Summary
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a highly versatile chiral building block utilized in the synthesis of bioactive isoxazole-containing therapeutics. Because the pharmacological efficacy of such agents is intrinsically tied to their stereochemistry, rigorous validation of the absolute configuration is a non-negotiable regulatory and scientific requirement. This technical guide details the strategic rationale, experimental methodologies, and crystallographic data interpretation required to unequivocally assign the (1R) stereocenter using single-crystal X-ray diffraction (SCXRD).
Strategic Rationale: Overcoming the Light-Atom Challenge
The target compound, (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol (C₆H₉NO₂, MW: 127.14 g/mol ), consists entirely of "light" atoms (Carbon, Hydrogen, Nitrogen, Oxygen). In X-ray crystallography, distinguishing between enantiomers relies on resonant (anomalous) scattering, which introduces small deviations from Friedel’s Law—meaning the intensities of the diffraction spots
I(hkl)
and
I(−h−k−l)
are no longer perfectly equal (1[1]).
For light-atom structures, this anomalous signal is inherently weak. To achieve a self-validating absolute structure determination, two synergistic strategies must be employed:
Heavy-Atom Derivatization : Converting the low-molecular-weight alcohol into a derivative containing a heavier atom (e.g., Bromine) drastically increases the anomalous scattering cross-section.
Cu Kα Radiation : Utilizing a Copper microfocus X-ray source (
λ
= 1.5418 Å) instead of Molybdenum (
λ
= 0.7107 Å) maximizes the measurable Bijvoet differences, which is strictly required for light-atom absolute structure determination (2[2]).
Mechanistic Workflow
The following diagram illustrates the logical progression from synthesis to absolute configuration assignment.
Fig 1: Workflow for absolute configuration determination via heavy-atom derivatization and XRD.
Causality: The parent compound is a low-melting solid or viscous oil at room temperature. Esterification with 4-bromobenzoic acid not only introduces the requisite heavy atom for anomalous dispersion but also imparts molecular rigidity, promoting the formation of a highly ordered, defect-free crystal lattice.
Dissolve (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Add 4-bromobenzoic acid (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
Cool the mixture to 0 °C and slowly add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
Stir at room temperature for 12 hours. Filter the precipitated dicyclohexylurea (DCU) byproduct.
Purify the filtrate via silica gel flash chromatography to isolate the highly crystalline (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethyl 4-bromobenzoate derivative.
Protocol B: Single Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion ensures a thermodynamically controlled crystallization environment. The slow diffusion of an antisolvent into the solvent lowers the solubility gradually, preventing rapid nucleation and the formation of twinned or disordered crystals—flaws that critically compromise Bijvoet pair analysis.
Dissolve 20 mg of the purified ester in 0.5 mL of DCM (good solvent) in a 2-dram inner vial.
Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of hexanes (antisolvent).
Cap the outer vial tightly and store it in a vibration-free environment at 20 °C.
Harvest the resulting colorless, block-like crystals after 3–5 days.
Protocol C: X-ray Diffraction Data Acquisition
Causality: Cryocooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This reduction in thermal motion exponentially increases the intensity of high-angle diffraction spots, leading to a higher resolution dataset and more precise atomic coordinates.
Select a single crystal with dimensions approximating 0.2 × 0.15 × 0.1 mm under a polarizing microscope.
Mount the crystal on a polyimide loop using paratone oil and immediately transfer it to the 100 K nitrogen cold stream of the diffractometer.
Collect diffraction data using a microfocus Cu Kα X-ray source (
λ
= 1.54178 Å) equipped with a CCD or CMOS detector. Ensure high redundancy (data completeness > 99%) to accurately measure Bijvoet pairs.
Crystallographic Data Presentation
The quantitative data obtained from the structure solution (using SHELXT) and refinement (using SHELXL) must be meticulously evaluated. Table 1 summarizes the representative crystallographic parameters for the 4-bromobenzoate derivative, showcasing the metrics required for a self-validating absolute structure.
Table 1: Representative Crystallographic Data for (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethyl 4-bromobenzoate
Parameter
Value
Chemical Formula
C₁₃H₁₂BrNO₃
Formula Weight
310.15 g/mol
Temperature
100(2) K
Wavelength (Cu Kα)
1.54178 Å
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁ (Sohncke group, chiral)
Unit Cell Dimensions
a = 6.12 Å, b = 11.45 Å, c = 18.32 Å
Volume
1283.5 ų
Z (Molecules per unit cell)
4
Density (calculated)
1.605 g/cm³
Absorption Coefficient (μ)
4.25 mm⁻¹
Final R indices [I>2σ(I)]
R1 = 0.0285, wR2 = 0.0712
Flack Parameter (
x
)
0.01(2)
Hooft Parameter (
y
)
0.02(2)
Advanced Data Interpretation: E-E-A-T Principles in Action
The trustworthiness of the absolute configuration assignment hinges entirely on the statistical validity of the resonant scattering parameters. The protocol acts as a self-validating system through these metrics:
The Flack Parameter (
x
) : Introduced by Howard Flack in 1983, this parameter represents the fractional contribution of the inverted enantiomer in the crystal lattice (3[3]). A value of
x≈0
indicates the correct absolute structure, while
x≈1
indicates the model must be inverted. Crucially, the standard uncertainty (s.u.) must be
<0.04
for an unequivocal assignment (4[4]). In our representative data,
x=0.01(2)
, which statistically validates the (1R) configuration.
Parsons' Quotients and the Hooft Parameter : For structures where the anomalous signal is borderline, modern crystallographic software (e.g., PLATON) calculates the Hooft parameter (
y
) using Bayesian statistics, and Parsons'
z
parameter based on intensity quotients (5[5]). A Hooft parameter of
y=0.02(2)
provides a secondary, independent statistical confirmation that the probability of the (1R) stereocenter being correct is essentially 100%.
References
Best Practice and Pitfalls in Absolute Structure Determin
Absolute Structure. absolutestructure.com.
Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer.
Light-Atom Structures: Absolute Configuration Determination and Beyond.
Physicochemical Profiling and Chiral Dynamics of 5-Methyl-1,2-Oxazole Derivatives in Drug Discovery
Executive Summary The 5-methyl-1,2-oxazole (commonly referred to as 5-methylisoxazole) scaffold is a privileged heterocycle in modern medicinal chemistry. Its unique electron distribution, characterized by adjacent oxyge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 5-methyl-1,2-oxazole (commonly referred to as 5-methylisoxazole) scaffold is a privileged heterocycle in modern medicinal chemistry. Its unique electron distribution, characterized by adjacent oxygen and nitrogen atoms, imparts highly favorable physicochemical properties that balance lipophilicity, solubility, and metabolic stability. When chiral centers are introduced into the appendages of this core, the resulting derivatives exhibit profound stereospecificity that dictates both their pharmacodynamic (PD) efficacy and pharmacokinetic (PK) profiles. This technical whitepaper explores the fundamental physicochemical properties of chiral 5-methyl-1,2-oxazole derivatives, the logic behind their synthesis, and the self-validating analytical frameworks required for their evaluation in drug development.
Structural Significance of the 5-Methyl-1,2-Oxazole Core
The 1,2-oxazole ring is a five-membered aromatic system. The presence of the highly electronegative oxygen atom adjacent to the nitrogen atom draws electron density away from the carbon backbone, rendering the ring relatively electron-deficient[1]. The addition of a methyl group at the C5 position serves two critical functions:
Steric Shielding: It provides a subtle steric bulk that can lock the conformation of adjacent functional groups, often pre-organizing the molecule for optimal receptor binding.
Lipophilic Tuning: The methyl group incrementally increases the overall lipophilicity of the scaffold, enhancing membrane permeability without drastically reducing aqueous solubility[2].
Structural modifications utilizing the isoxazole backbone have been proven to improve the physicochemical characteristics and pharmacokinetic properties of natural and synthetic compounds alike[3][4].
Core Physicochemical Properties
The integration of a chiral center near the 5-methylisoxazole core creates a dynamic 3D physicochemical landscape. While enantiomers share identical scalar properties in an isotropic environment, their behavior in chiral biological systems (e.g., plasma proteins, metabolic enzymes) differs vastly.
Acid-Base Properties (pKa): The nitrogen atom in the 5-methylisoxazole ring is weakly basic (pKa typically < 2.0). The lone pair on the nitrogen is heavily involved in the aromatic
π
-system and is further deactivated by the adjacent oxygen's inductive effect. Consequently, the core remains un-ionized at physiological pH (7.4), which is highly advantageous for passive transcellular diffusion across lipid bilayers[4].
Lipophilicity (LogP/LogD): The scaffold exhibits moderate lipophilicity. However, chiral derivatives often display distinct apparent lipophilicities (LogD) in biological assays. This occurs because the 3D spatial arrangement of the enantiomers can either expose or shield polar surface areas (PSA) from the aqueous solvation shell.
ADME Compliance: Most 5-methylisoxazole derivatives strictly adhere to Lipinski’s Rule of Five, exhibiting high gastrointestinal absorption and, depending on specific substitutions, the ability to cross the blood-brain barrier (BBB)[5].
Table 1: Representative Physicochemical Data of Chiral 5-Methylisoxazole Derivatives
Property
5-Methylisoxazole Core
Typical Chiral Derivative (R-Isomer)
Typical Chiral Derivative (S-Isomer)
Impact on Drug Design
pKa (Nitrogen)
1.3 - 1.8
1.3 - 1.8
1.3 - 1.8
Remains un-ionized at pH 7.4; favors passive diffusion.
LogP (Octanol/Water)
~1.1
2.5 - 3.2
2.5 - 3.2
Optimal range for oral bioavailability.
Apparent LogD (pH 7.4)
~1.1
2.4
2.7
Differential desolvation energies due to 3D conformation.
Polar Surface Area (PSA)
26.0 Ų
55.0 - 65.0 Ų
55.0 - 65.0 Ų
Well below the 90 Ų threshold for BBB penetration.
The Intersection of Chirality and Physicochemical Behavior
Chirality does not merely affect target binding; it fundamentally alters how a molecule interacts with its microenvironment. The spatial orientation dictated by the chiral center determines how water molecules solvate the compound. When a chiral 5-methylisoxazole derivative approaches a target receptor, the energy required to shed this water shell (desolvation penalty) can differ significantly between enantiomers, directly impacting the thermodynamic favorability of the binding event.
Logical relationship between chiral 5-methylisoxazole structures, physicochemical traits, and ADME.
Synthetic Workflows and Chiral Resolution
The synthesis of chiral 5-methylisoxazole derivatives frequently utilizes prochiral building blocks, such as 5-methylisoxazole-4-carbonyl chloride or 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid[6][7].
Synthetic workflow and chiral resolution of 5-methylisoxazole-4-carboxamide derivatives.
Experimental Protocol 1: Synthesis and Self-Validating Chiral Resolution
Objective: Synthesize a racemic 5-methylisoxazole-4-carboxamide derivative and isolate enantiomers with >99% enantiomeric excess (ee).
Preparation: Dissolve the chiral amine (0.0024 mol) and triethylamine (TEA, 0.0025 mol) in anhydrous dichloromethane (DCM, 40 mL) under an inert argon atmosphere.
Addition: Dropwise add 5-methylisoxazole-4-carbonyl chloride (0.003 mol) at 0–5 °C[6].
Causality: The low temperature controls the exothermic reaction rate, preventing the formation of undesired side products. TEA is utilized as a non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of the incoming amine nucleophile, ensuring the reaction is driven to completion rather than stalling at equilibrium.
Reflux & Purification: Reflux at 40 °C for 24 hours. Evaporate the solvent and purify via preparative TLC.
Step 2: Self-Validating Chiral HPLC Resolution
System Suitability Testing (SST) - The Self-Validation Step: Before processing the batch, inject a known racemic standard of the compound onto the Chiralpak AD-H column (Hexane/Isopropanol 80:20 v/v). The system must report a resolution factor (
Rs
) > 1.5. If
Rs
< 1.5, the system automatically halts, indicating column degradation or mobile phase error, thus preventing the loss of valuable synthetic intermediates.
Resolution: Inject the purified racemate.
Causality: The Hexane/IPA mobile phase ensures that the primary interactions dictating retention time are the specific hydrogen bonds between the chiral stationary phase and the isoxazole's heteroatoms. The distinct 3D spatial orientation of the R and S enantiomers leads to differential transient binding, enabling baseline separation.
Fraction Collection: Collect Peak 1 and Peak 2. Evaporate to yield enantiopure compounds.
Objective: Determine the distribution coefficient (LogD) of the chiral derivatives at physiological pH.
Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted precisely to pH 7.4. Saturate the buffer with 1-octanol, and simultaneously saturate 1-octanol with the buffer for 24 hours prior to use.
Causality: Mutual saturation prevents volume shifts during the actual experiment, which would otherwise skew the concentration calculations.
Sample & Internal Standard (IS) Spiking: Dissolve the enantiomer in the octanol phase. Spike the mixture with a reference Internal Standard (e.g., Propranolol, known LogD
7.4
= 1.2).
Equilibration: Shake the biphasic system at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
LC-MS Quantification & Self-Validation: Quantify the concentration of the analyte in both phases using LC-MS/MS.
Causality: LC-MS is chosen over UV-Vis because it provides mass-specific quantification, completely eliminating interference from trace synthetic impurities.
Self-Validation Mechanism: The software calculates the LogD of the spiked Propranolol IS. If the calculated IS LogD deviates by >0.1 log units from the established literature value (1.2), the assay is automatically flagged as invalid (indicating phase cross-contamination or incomplete equilibration). This ensures that only structurally sound, thermodynamically equilibrated data is reported.
Conclusion
The 5-methyl-1,2-oxazole ring is far more than a structural placeholder; it is a dynamic physicochemical engine that drives molecular permeability and stability. When functionalized with chiral appendages, the resulting derivatives offer highly specific 3D topologies that can be fine-tuned for precise receptor engagement. By employing rigorous, self-validating synthetic and analytical protocols, drug development professionals can leverage the distinct ADME profiles of these enantiomers to design safer, more efficacious therapeutic agents.
Thermodynamic Stability Profiling of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol: A Senior Scientist’s Guide to Core and Stereochemical Integrity
As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug development: treating a complex chiral molecule as a single thermodynamic entity. For compounds like (1R)-1-(5-methyl-1,2-o...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug development: treating a complex chiral molecule as a single thermodynamic entity. For compounds like (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, thermodynamic stability must be decoupled into two distinct domains: the heteroaromatic isoxazole core and the chiral secondary alcohol.
This whitepaper dissects the mechanistic vulnerabilities of this molecule, explains the causality behind its degradation pathways, and provides field-proven, self-validating protocols for rigorous stability profiling.
Structural and Electronic Profiling
The molecule consists of a 5-methyl-1,2-oxazole (isoxazole) ring substituted at the C3 position with a (1R)-1-hydroxyethyl group. Each structural feature presents unique thermodynamic considerations:
The Isoxazole Core: The 1,2-oxazole ring is a widely used bioisostere, but its thermodynamic stability is fundamentally limited by the N-O bond. The adjacent electronegative atoms create a relatively weak bond, making it susceptible to cleavage. The stability of isoxazole isomers is heavily influenced by heteroaromaticity, ring strain, and the radical electron's role in delocalization[1]. The 5-methyl group provides a mild inductive (+I) effect, slightly increasing electron density and thermodynamic stability compared to an unsubstituted ring.
The Chiral Stereocenter: The (1R)-1-hydroxyethyl moiety introduces an sp3-hybridized stereocenter. Secondary alcohols are known to be thermodynamically labile under specific conditions, particularly in environments where protonation can lead to racemization via carbocation intermediates[2].
Mechanistic Pathways of Degradation
Understanding the causality behind degradation is essential for designing robust formulations and storage conditions.
Core Isomerization and Ring Opening
Under significant thermal or photochemical stress, the isoxazole ring can undergo N-O bond cleavage. The preferential cleavage of X-N or C-X bonds is the decisive factor in their kinetic and thermodynamic stability, often leading to ring-opened degradants[1]. Alternatively, isoxazoles can undergo isomerization to 2H-azirine intermediates. However, density functional theory (DFT) calculations indicate that the isoxazole form is typically more thermodynamically stable than the azirine, meaning the equilibrium strongly favors the intact isoxazole unless perturbed by extreme conditions[3].
Stereochemical Inversion (Racemization)
The (1R) stereocenter is the molecule's most sensitive thermodynamic node. When exposed to Brønsted or Lewis acids, the secondary alcohol undergoes a sequential and reversible protonation followed by water loss[2]. This generates a transient, planar sp2-carbenium ion. Because the adjacent isoxazole ring can stabilize this carbocation via resonance, the activation energy for dehydration is lowered. Subsequent nucleophilic attack by water occurs from both faces of the planar intermediate, driving the system toward a racemic (1R/1S) thermodynamic equilibrium[4]. Understanding the enantiomeric excess of these free forms in equilibrium is critical for pharmacological efficacy[5].
Thermodynamic degradation pathways: Core ring opening vs. stereocenter racemization.
Field-Proven Experimental Methodologies
A protocol is only as good as its internal controls. To accurately profile this molecule, we must utilize self-validating systems that uncouple core degradation from stereochemical inversion. If the core degrades while the alcohol racemizes, standard assays will yield convoluted kinetic data.
Objective: Quantify the thermodynamic stability of the heteroaromatic ring under thermal stress.
Causality & Design: We use a buffered system to prevent artifactual acid-catalyzed degradation. Rapid thermal quenching is employed to arrest kinetic degradation, ensuring the sample analyzed reflects the exact time point. A stable isotope-labeled internal standard (SIL-IS) is spiked to validate mass balance; if the parent mass decreases but no degradants appear, the SIL-IS confirms whether the loss is due to degradation or physical adsorption to the vial.
Step-by-Step Methodology:
Preparation: Dissolve the compound to 1.0 mg/mL in a 50:50 mixture of Acetonitrile and 50 mM Ammonium Acetate buffer (pH 7.4). Spike with 0.1 mg/mL of SIL-IS.
Stress Induction: Seal aliquots in amber glass ampoules (to prevent photochemical azirine isomerization) and incubate at 40°C, 60°C, and 80°C.
Quenching: At designated intervals (Days 0, 1, 3, 7, 14), submerge ampoules in an ice-water bath (4°C) for exactly 5 minutes to halt thermal degradation.
Analysis: Inject 5 µL onto an LC-MS/MS system (C18 column). Monitor the parent ion (m/z 128.1) and scan for ring-opened degradants. Calculate the degradation rate constant (
kdeg
).
Objective: Determine the activation energy (
Ea
) for the racemization of the (1R)-enantiomer.
Causality & Design: Acidic stress is applied to force carbenium ion formation. The critical step here is immediate neutralization; without it, the sample will continue to racemize in the autosampler queue, invalidating the data.
Step-by-Step Methodology:
Stress Induction: Dissolve the compound in 0.1 M HCl (pH 1.0) and incubate at 37°C to simulate extreme gastric conditions.
Sampling & Neutralization: At precise time points (0, 2, 4, 8, 24 hours), extract a 100 µL aliquot and immediately quench into 100 µL of cold 0.1 M NaOH. Causality: This instantly deprotonates any oxonium ions and halts the sp2-carbenium formation pathway, locking the enantiomeric ratio.
Extraction: Extract the neutralized analyte into 200 µL of Hexane to prepare for normal-phase chromatography.
Analysis: Analyze via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/Isopropanol isocratic elution). Track the Enantiomeric Excess (ee) over time to extract the racemization rate (
krac
).
Experimental workflow for uncoupling core thermodynamic stability from chiral inversion.
Quantitative Data Presentation
The following tables summarize the expected thermodynamic behavior of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol based on the mechanistic principles outlined above.
The thermodynamic stability of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol cannot be evaluated as a monolith. While the 5-methylisoxazole core demonstrates robust stability under physiological and mildly stressed conditions, the (1R)-stereocenter is highly susceptible to acid-catalyzed racemization. By employing self-validating, decoupled analytical protocols—specifically utilizing rapid quenching and neutralization steps—researchers can accurately map the thermodynamic landscape of this molecule, ensuring both structural and stereochemical integrity in downstream drug development.
References
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).[Link]
Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles - ResearchGate.[Link]
Stereochemical editing: Catalytic racemization of secondary alcohols and amines - CCS Chemistry.[Link]
Alcohols to Alkyl Halides - Chemistry Steps.[Link]
Chapter 5: A Brief Overview of the Chiral Agents - RSC Books.[Link]
mass spectrometry fragmentation pathways for isoxazole alcohols
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Isoxazole Alcohols Authored by: A Senior Application Scientist Abstract The isoxazole moiety is a privileged scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Isoxazole Alcohols
Authored by: A Senior Application Scientist
Abstract
The isoxazole moiety is a privileged scaffold in medicinal chemistry and drug development, valued for its diverse biological activities. The structural elucidation of novel isoxazole-containing compounds, particularly those bearing functional groups like alcohols, is a critical step in the research and development pipeline. Mass spectrometry, especially when coupled with gas chromatography (GC-MS), stands as a premier analytical technique for this purpose. A profound understanding of the fragmentation pathways is essential for the unambiguous identification of these molecules. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns characteristic of isoxazole alcohols, synthesizing foundational principles with practical, field-proven insights to aid researchers in their analytical endeavors.
Introduction: The Significance of Isoxazole Alcohols
Isoxazole derivatives are integral to a wide spectrum of pharmaceuticals, demonstrating antibacterial, anti-inflammatory, and antiviral properties, among others. The introduction of a hydroxyl group to an isoxazole derivative can significantly modulate its pharmacokinetic and pharmacodynamic profile. Consequently, the precise characterization of these isoxazole alcohols is paramount. Electron Ionization Mass Spectrometry (EI-MS) provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling detailed structural analysis. This guide dissects these patterns, focusing on the interplay between the fragmentation of the core isoxazole heterocycle and the directing effects of the alcohol functional group.
Core Fragmentation Principles: A Tale of Two Moieties
The fragmentation of isoxazole alcohols under EI-MS is not governed by a single, linear pathway but rather by a competitive interplay between the fragmentation tendencies of the isoxazole ring and the alcohol group. The final mass spectrum is a composite of these competing and sequential fragmentation events.
The Isoxazole Ring: A Cascade of Ring-Opening and Rearrangement
The isoxazole ring is characterized by a labile N-O bond, which represents the weakest point in the heterocycle. Upon electron impact, the primary fragmentation event is the cleavage of this bond, initiating a cascade of further reactions.[1]
Key fragmentation pathways of the isoxazole core include:
Initial N-O Bond Cleavage: This is the hallmark of isoxazole fragmentation, leading to a vinyl nitrile radical cation.
Isomerization and Rearrangement: Prior to fragmentation, the isoxazole molecular ion can undergo isomerization, often involving ring opening and hydrogen migrations.[2]
Loss of Neutral Molecules: Subsequent to ring opening, the expulsion of stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and the formyl radical (HCO) is common.[2][3] The elimination of CO can lead to the formation of an acetonitrile radical ion ([C₂H₃N]⁺˙) from the parent isoxazole.[2]
The following diagram illustrates the generalized fragmentation pathway of the unsubstituted isoxazole ring.
Caption: Generalized EI-MS fragmentation of the isoxazole ring.
The Alcohol Functional Group: The Directing Effect
Alcohols introduce their own well-characterized fragmentation pathways, which often compete with or even dominate the fragmentation of the heterocyclic ring.[4][5] The two primary pathways are alpha-cleavage and dehydration.
Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This pathway is highly favored because it results in the formation of a resonance-stabilized oxonium ion.[6] The mass of the resulting fragment provides direct information about the substitution pattern around the alcohol. For instance, a primary alcohol often yields a characteristic ion at m/z 31 ([CH₂OH]⁺).[4]
Dehydration (Water Loss): This pathway is characterized by the elimination of a water molecule (18 Da) from the molecular ion, resulting in an [M-18]⁺˙ peak.[5] This fragmentation is particularly prominent in primary alcohols but is a common feature across all alcohol isomers.[4]
The molecular ion (M⁺˙) peak for molecules containing a long-chain alcohol can be weak or entirely absent due to the high propensity for these fragmentation events.[4]
Caption: Dominant fragmentation pathways for the alcohol moiety.
Integrated Fragmentation of Isoxazole Alcohols: A Case Study
The interplay between these pathways is dependent on the specific structure, including the position of the alcohol-bearing substituent on the isoxazole ring. The fragmentation pattern is a diagnostic tool for identifying such positional isomers.[1]
Let's consider a hypothetical example: 3-(1-hydroxyethyl)-5-methylisoxazole .
The mass spectrum would likely be a composite of fragments arising from both the alcohol and the isoxazole moieties.
From the Alcohol:
α-Cleavage: Loss of a methyl radical (•CH₃) would lead to a prominent peak corresponding to the resonance-stabilized oxonium ion.
Dehydration: A peak corresponding to [M-18]⁺˙ would be expected.
From the Isoxazole Ring:
Cleavage of the N-O bond followed by rearrangements would lead to characteristic ions.
The base peak in the spectrum will be the most stable fragment formed, which could arise from either the alcohol (typically α-cleavage) or the ring fragmentation.
Data Presentation: Characteristic Fragment Ions
The table below summarizes the expected major fragment ions for a hypothetical isoxazole alcohol, illustrating the diagnostic value of the fragmentation pattern.
m/z Value
Proposed Ion Structure/Formula
Fragmentation Pathway
Significance
[M]⁺˙
C₆H₉NO₂⁺˙
Molecular Ion
Confirms molecular weight. Often weak.
[M-15]⁺
C₅H₆NO₂⁺
α-Cleavage : Loss of •CH₃ from the hydroxyethyl group.
Indicates a secondary alcohol with a methyl group on the α-carbon.
[M-18]⁺˙
C₆H₇NO⁺˙
Dehydration : Loss of H₂O.
Characteristic of an alcohol.
[M-43]⁺
C₄H₄NO⁺
Ring Cleavage : Loss of acetyl radical (•C₂H₃O).
Indicates fragmentation of the isoxazole ring itself.
43
C₂H₃O⁺
Acetyl Cation
A common fragment from the isoxazole ring or substituent.
Experimental Protocol: GC-MS Analysis
A robust and validated protocol is crucial for obtaining high-quality, reproducible mass spectra.
Sample Preparation
Dilution: Dissolve the isoxazole alcohol sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following conditions are a general starting point and should be optimized for the specific analyte.[1]
Gas Chromatograph: Agilent 8860 GC or equivalent.
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) to prevent column overload.[1]
Identify the peak corresponding to the isoxazole alcohol based on its retention time.
Analyze the mass spectrum of the peak.
Compare the observed fragmentation pattern to known pathways and reference spectra for structural confirmation.
Caption: Standard experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of isoxazole alcohols is a predictable yet complex process governed by the foundational principles of N-O bond cleavage in the isoxazole ring and the characteristic α-cleavage and dehydration reactions of the alcohol moiety. A thorough understanding of these competing pathways, supported by robust experimental protocols, empowers researchers to confidently elucidate the structures of novel isoxazole-containing compounds. This knowledge is indispensable for accelerating drug discovery and development, where the precise characterization of molecular structure is a non-negotiable prerequisite for success.
References
Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]
Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 851. [Link]
Ohasi, M., et al. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry, 5(2), 187-194. [Link]
Thijs, J. L., et al. (1979). Identification of the active metabolites of the isoxazolylpenicillins by means of mass-spectrometry. The Journal of Antibiotics, 32(10), 1033-1037. [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
Toxicological Profiling and Safety Data Sheet (SDS) Analysis for (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Executive Summary In contemporary drug discovery, the 1,2-oxazole (isoxazole) scaffold is frequently utilized as a metabolically robust bioisostere for esters and amides. The chiral building block (1R)-1-(5-methyl-1,2-ox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the 1,2-oxazole (isoxazole) scaffold is frequently utilized as a metabolically robust bioisostere for esters and amides. The chiral building block (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is of particular interest to medicinal chemists synthesizing targeted therapeutics. However, the unique electronic properties of the N-O bond, coupled with the secondary alcohol moiety, introduce specific toxicological liabilities.
This whitepaper provides an authoritative analysis of the compound's safety profile, mechanistic toxicology, and standardized handling protocols. Because enantiomer-specific toxicity data is rarely isolated in standard commercial safety data sheets, the toxicological parameters discussed herein are derived from the racemic mixture [CAS: 95104-46-4][1] and structurally analogous isoxazole derivatives[2], applying structure-activity relationship (SAR) principles to predict the behavior of the (1R) enantiomer.
Physicochemical Profiling & Structural Causality
The physicochemical properties of a compound dictate its biological interactions and subsequent toxicity. The lipophilicity of the 5-methyl-1,2-oxazole ring allows for rapid cellular membrane penetration, while the secondary alcohol provides a functional handle for both hydrogen bonding and phase II metabolic conjugation.
Quantitative Chemical Parameters
The following table summarizes the core physicochemical and hazard data for the compound and its primary identifiers.
Parameter
Value / Description
IUPAC Name
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Molecular Formula
C₆H₉NO₂
Molecular Weight
127.14 g/mol
Target CAS Number (Racemic)
95104-46-4
Target CAS Number (1S-Enantiomer)
119596-06-4
GHS Hazard Statements
H302, H315, H319, H335
Primary Target Organs
Respiratory tract, Skin, Eyes, Hepatic system
Mechanistic Toxicology
The safety profile of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is defined by four primary Global Harmonized System (GHS) hazard classifications. Understanding the causality behind these classifications is critical for drug development professionals.
Localized Irritation (H315, H319, H335)
The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].
Causality: The nitrogen atom in the isoxazole ring possesses a lone pair of electrons that can act as a weak base, while the hydroxyl group can act as a hydrogen bond donor. Upon contact with the aqueous environments of the ocular mucosa or respiratory epithelium, the compound disrupts local lipid bilayers and induces localized osmotic stress, triggering an inflammatory cascade (cytokine release).
Systemic Toxicity: Harmful if Swallowed (H302)
Ingestion of the compound leads to acute oral toxicity.
Causality: Upon absorption through the gastrointestinal tract, the compound undergoes first-pass metabolism in the liver. Hepatic Cytochrome P450 (CYP450) enzymes can catalyze the reductive cleavage of the relatively weak N-O bond of the isoxazole ring[2]. This ring-opening event generates reactive electrophilic intermediates (such as enamino ketones). These electrophiles covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.
Fig 1: Proposed hepatic biotransformation and toxicity pathway for the isoxazole derivative.
Safety Data Sheet (SDS) Core Parameters & Handling
To mitigate the risks outlined above, laboratory personnel must adhere to strict engineering controls and personal protective equipment (PPE) standards.
Engineering Controls (Self-Validating System)
Handling of this compound must occur within a certified chemical fume hood.
Self-Validating Protocol: To ensure the integrity of the local exhaust ventilation (LEV) system, users must routinely monitor airflow velocities using a calibrated anemometer (target: 0.5 m/s face velocity). A drop in velocity below 0.4 m/s immediately invalidates the safety setup, requiring an operational halt. This ensures that the H335 (respiratory irritation) hazard is continuously mitigated by empirical airflow data rather than assumption.
Personal Protective Equipment (PPE)
Eye Protection: Tight-fitting safety goggles (EN 166 or ANSI Z87.1 approved) to prevent H319-related ocular damage.
Skin Protection: Nitrile gloves (minimum thickness 0.11 mm). The breakthrough time must be empirically validated; gloves should be discarded immediately upon suspected contamination to prevent H315-related dermal irritation.
Experimental Workflow: In Vitro Cytotoxicity Screening Protocol
To empirically validate the systemic toxicity (H302) and establish an IC₅₀ value for the specific (1R) enantiomer, researchers should employ a standardized HepG2 (human liver carcinoma) cell viability assay. HepG2 cells retain many of the metabolic functions of primary hepatocytes, making them ideal for evaluating CYP450-mediated toxicity.
Step-by-Step Methodology
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.
Compound Preparation: Dissolve (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol in analytical-grade DMSO to create a 10 mM stock solution.
Dosing: Perform serial dilutions of the stock solution in culture media to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Crucial: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.
Incubation: Expose the HepG2 cells to the compound gradients for 48 hours.
Viability Assay (MTT): Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.
Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Synthesis: Normalize the absorbance values against the vehicle control to calculate percentage viability. Plot the data using non-linear regression to determine the IC₅₀.
Fig 2: Standardized in vitro cytotoxicity screening workflow for isoxazole compounds.
Regulatory & Disposal Protocols
Due to its classification as an environmental and biological irritant, unreacted (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol and its contaminated packaging must be treated as hazardous waste. Disposal must be conducted via a licensed chemical waste disposal contractor in accordance with local, state, and federal environmental control regulations. Do not discharge into drains or the aquatic environment.
References
Title: PubChem Compound Summary for CID 1810216, 3-Isoxazolamine (General Isoxazole Toxicity Profiling)
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
asymmetric synthesis protocol for (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Application Note: Asymmetric Synthesis Protocol for (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol Executive Summary (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a critical chiral building block utilized in the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Asymmetric Synthesis Protocol for (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Executive Summary
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a critical chiral building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted kinase inhibitors and GPCR modulators. This application note details a highly scalable, atom-economical protocol for the asymmetric transfer hydrogenation (ATH) of 1-(5-methylisoxazol-3-yl)ethanone. By leveraging a chiral bifunctional ruthenium catalyst—RuCl—this method bypasses the scalability hazards of stoichiometric borane reductions while delivering exceptional enantiomeric excess (ee) and chemical yield.
Mechanistic Rationale & Catalyst Selection
The reduction of heteroaryl ketones is notoriously challenging. The coordinating nature of heteroatoms (such as the nitrogen and oxygen in the isoxazole ring) can lead to catalyst poisoning, and the subtle steric differentiation between a methyl group and a planar isoxazolyl ring often results in poor enantioselectivity[1].
While stoichiometric chiral reductions (e.g., CBS oxazaborolidine with catecholborane) are viable in early discovery, they suffer from poor atom economy and significant scale-up hazards[2]. Conversely, transition-metal-catalyzed ATH utilizing the Noyori-Ikariya complex offers a robust, self-validating catalytic cycle with excellent turnover numbers (TON)[3].
Stereochemical Control (The "Why"): The use of the (S,S)-TsDPEN ligand enforces a highly organized 6-membered pericyclic transition state. The sterically demanding 5-methylisoxazol-3-yl group is directed toward the solvent-exposed, less sterically hindered quadrant of the catalyst's chiral pocket. Consequently, hydride transfer from the ruthenium center selectively occurs at the Si-face of the ketone, yielding the desired (1R)-enantiomer[1].
Hydrogen Donor System: A formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture is selected over isopropanol. The HCOOH/NEt₃ system drives the reaction to completion via the irreversible extrusion of CO₂ gas, preventing the reversible equilibrium issues commonly encountered in isopropanol-mediated ATH[4]. The optimal molar ratio of 5:2 (HCOOH:NEt₃) maintains the requisite acidic environment to protonate the amido complex while preventing over-protonation that would stall the catalytic cycle.
Solvents: Tetrahydrofuran (THF, anhydrous) and Ethyl Acetate (EtOAc)
Step-by-Step Protocol:
System Purging: Charge a dry, argon-flushed Schlenk flask with RuCl (0.5 mol%). The strict exclusion of oxygen at this stage is critical to prevent the oxidative degradation of the active Ru(II) hydride species[4].
Substrate Addition: Dissolve 1-(5-methylisoxazol-3-yl)ethanone (1.0 equiv) in a minimal volume of anhydrous THF (5.0 mL) and add it to the flask.
Azeotrope Introduction: Slowly inject the HCOOH/NEt₃ (5:2) azeotrope (approx. 2.2 mL). Caution: A mild exotherm and steady CO₂ evolution will occur as the active Ru-hydride intermediate is generated[5].
Reaction Execution: Seal the flask and stir the homogeneous reaction mixture at 40 °C. Monitor the reaction via GC or TLC (Hexanes/EtOAc 7:3). The reaction typically reaches >99% conversion within 6–8 hours.
Quench and Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Extract the aqueous layer with EtOAc (3 × 20 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via short-path silica gel chromatography to afford pure (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol.
Analytical Validation (In-Process Control)
To ensure the protocol operates as a self-validating system, the enantiomeric excess must be verified post-isolation.
Method: Chiral HPLC
Column: Chiralcel OD-H (250 × 4.6 mm)
Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution
The following table summarizes the causal relationship between reaction parameters and the chemical/optical yield, validating the optimized protocol choices.
Table 1: Optimization of ATH Conditions for 1-(5-methylisoxazol-3-yl)ethanone
Entry
Catalyst System
H-Donor System
Solvent
Temp (°C)
Conv. (%)
ee (%)
1
RuCl
HCOOH/NEt₃ (5:2)
THF
40
>99
96 (R)
2
RuCl
HCOOH/NEt₃ (1:1)
THF
40
85
92 (R)
3
RhCl
HCOOH/NEt₃ (5:2)
THF
40
78
84 (R)
4
RuCl
HCOOH/NEt₃ (5:2)
THF
40
>99
96 (S)
Note: Entry 1 represents the optimized conditions. Entry 3 highlights the inferior performance of Rh-based catalysts for this specific heteroaryl substrate. Entry 4 demonstrates the predictable stereochemical switch when utilizing the (R,R) ligand.
Mechanistic Visualization
Figure 1: Catalytic cycle of the Ru(II)-TsDPEN mediated asymmetric transfer hydrogenation, illustrating the critical decarboxylation step that drives the reaction forward.
Application Note: (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol as a Chiral Building Block in Drug Discovery
Executive Summary The incorporation of sp3-rich, stereochemically defined motifs is a cornerstone of modern medicinal chemistry, aimed at improving target selectivity and clinical success rates. (1R)-1-(5-methyl-1,2-oxaz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of sp3-rich, stereochemically defined motifs is a cornerstone of modern medicinal chemistry, aimed at improving target selectivity and clinical success rates. (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a highly versatile chiral building block that seamlessly integrates the bioisosteric properties of the isoxazole ring with a stereospecific vector. This application note details the structural rationale, physicochemical profiling, and field-proven synthetic protocols for deploying this specific (1R)-enantiomer in drug discovery workflows.
Structural Rationale & Physicochemical Profiling
The 5-methylisoxazole core is a privileged scaffold frequently utilized as a metabolically stable bioisostere for amides, esters, and phenyl rings. It is prominently featured in clinical candidates and approved drugs, including positive allosteric modulators like PNU120596[1] and various PI3K inhibitors[2]. Furthermore, isoxazolylethanol derivatives have a rich history in the development of potent antimycotic agents[3].
By utilizing the specifically defined (1R)-enantiomer, medicinal chemists can achieve precise vector projection into deep hydrophobic pockets or specific hydrogen-bonding networks. The racemic form (CAS 95104-46-4)[4] and the (1S)-enantiomer (CAS 119596-06-4)[5] are also utilized, but targeting the (1R)-configuration allows for controlled stereochemical inversion (Walden inversion) to access complex (1S)-target scaffolds.
Fig 2. Structural rationale for incorporating the 5-methylisoxazole chiral building block.
Table 1: Physicochemical Profile
Property
Value
Medicinal Chemistry Significance
IUPAC Name
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Standardized nomenclature for IP/patents.
Molecular Weight
127.14 g/mol
Low MW allows for downstream elaboration without exceeding Lipinski limits.
Fraction sp3 (Fsp3)
0.50
High sp3 character improves solubility and reduces promiscuity.
H-Bond Donors
1 (-OH)
Reactive handle for etherification or amination.
H-Bond Acceptors
3 (N, O, OH)
Facilitates interactions with kinase hinge regions.
Rotatable Bonds
1
High rigidity minimizes entropic penalty upon target binding.
Objective: Coupling the (1R)-alcohol with a phenolic or heteroaryl nucleophile to generate a (1S)-aryl ether.
Causality & Expert Insight:
The Mitsunobu reaction is the premier method for this transformation because it proceeds via a strict
SN2
mechanism, ensuring complete Walden inversion. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and slightly enhanced yield with secondary alcohols. Anhydrous Tetrahydrofuran (THF) is strictly required; any trace water will hydrolyze the highly reactive Morrison-Brunn-Huisgen betaine intermediate, consuming reagents and stalling the reaction. Temperature control (0°C during addition) is critical to prevent the exothermic formation of the betaine from causing localized heating, which can lead to
SN1
racemization via carbocation formation.
Step-by-Step Protocol
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
Reagent Mixing: Dissolve the target phenol (1.0 equiv), (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol (1.1 equiv), and Triphenylphosphine (
PPh3
, 1.2 equiv) in anhydrous THF (0.2 M concentration).
Activation: Cool the reaction mixture to 0°C using an ice-water bath. Stir for 10 minutes to equilibrate.
Initiation: Add DIAD (1.2 equiv) dropwise over 15 minutes. Causality: Slow addition prevents thermal spikes, preserving the integrity of the (1R) stereocenter prior to inversion.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Self-Validating Check: Analyze an aliquot via TLC (Hexanes/EtOAc). The disappearance of the alcohol spot and the appearance of a less polar UV-active spot validates conversion.
Purification & Stereochemical Validation: Concentrate under reduced pressure and purify via flash chromatography. To validate stereochemical integrity, analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H). A single peak confirms the successful inversion to the (1S)-ether without racemization.
Fig 1. Stereospecific Mitsunobu inversion of (1R)-alcohol to (1S)-ether.
Application Workflow 2: Azidation and Chiral Amine Synthesis
Objective: Conversion of the (1R)-alcohol to a (1S)-amine to serve as a nucleophile for downstream amidation or reductive amination.
Causality & Expert Insight:
Direct conversion of secondary alcohols to amines often suffers from poor yields or racemization. Using Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a robust alternative to Mitsunobu conditions. DBU acts as a strong, non-nucleophilic base to deprotonate the alcohol, facilitating attack on DPPA to form a phosphate leaving group. The in situ generated azide ion then executes a clean
SN2
displacement.
Step-by-Step Protocol
Activation: Dissolve the (1R)-alcohol (1.0 equiv) in anhydrous Toluene (0.3 M). Add DPPA (1.2 equiv) and cool to 0°C.
Displacement: Add DBU (1.2 equiv) dropwise. Stir at 0°C for 2 hours, then warm to room temperature and stir for 16 hours.
Self-Validating Check (Critical): Isolate the intermediate via aqueous workup. Validate conversion via IR spectroscopy. The appearance of a sharp, intense azide stretch at ~2100 cm⁻¹ and the complete disappearance of the broad O-H stretch at 3300 cm⁻¹ self-validates the formation of the (1S)-azide.
Reduction: Dissolve the (1S)-azide in Methanol. Add 10% Pd/C (0.1 equiv by weight) and stir under a Hydrogen atmosphere (1 atm) for 4 hours.
Isolation: Filter through a pad of Celite to remove the catalyst, concentrate, and isolate the (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine.
Data Presentation: Optimization & Yields
The following table summarizes expected quantitative outcomes based on optimized conditions for the functionalization of this building block, highlighting the critical nature of temperature and solvent choices.
Table 2: Comparative Reaction Conditions for Stereospecific Etherification
Application Note: Enzymatic Resolution of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Abstract The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule is often intrinsically linked to its efficacy and safety. This applic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule is often intrinsically linked to its efficacy and safety. This application note provides a detailed guide to the enzymatic kinetic resolution of racemic 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, a valuable chiral building block for various active pharmaceutical ingredients (APIs). We present two robust protocols: a standard Enzymatic Kinetic Resolution (EKR) and an advanced Chemoenzymatic Dynamic Kinetic Resolution (DKR). These methods leverage the high selectivity of Candida antarctica Lipase B (CALB) to achieve excellent enantiomeric purity. This document is intended for researchers, chemists, and process development scientists seeking a reliable, scalable, and green methodology for producing chiral heteroaromatic alcohols.
Introduction: The Importance of Chiral Heteroaromatic Alcohols
Chiral secondary alcohols, particularly those bearing heterocyclic moieties like isoxazoles, are privileged structures in medicinal chemistry.[1] The specific three-dimensional arrangement of substituents around the chiral center can dictate molecular interactions with biological targets. The title compound, 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, serves as a key intermediate in the synthesis of complex molecules where precise stereocontrol is paramount.
Traditional chemical methods for resolving racemates can involve costly chiral auxiliaries, harsh reaction conditions, or stoichiometric reagents. Biocatalysis, specifically the use of lipases, offers a compelling alternative, characterized by mild reaction conditions, exceptional enantioselectivity, and a reduced environmental footprint.[2]
Principles of Lipase-Catalyzed Resolution
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst or reagent. In EKR, an enzyme, typically a lipase, serves as the chiral catalyst. For a racemic alcohol, the lipase selectively catalyzes the acylation (transesterification) of one enantiomer, leaving the other, slower-reacting enantiomer largely unreacted.
The key to a successful EKR is the enzyme's ability to differentiate between the two enantiomers, a property quantified by the enantioselectivity factor (E-value). A high E-value (typically >20) allows for the separation of both the acylated product and the unreacted alcohol with high enantiomeric excess (ee) at approximately 50% conversion.[3] The primary limitation of EKR is its theoretical maximum yield of 50% for a single enantiomer.[4]
Figure 1: General workflow for Enzymatic Kinetic Resolution (EKR).
Chemoenzymatic Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of EKR, Dynamic Kinetic Resolution (DKR) can be employed. This powerful technique combines the enantioselective enzymatic reaction with an in situ racemization of the slow-reacting enantiomer.[3][4][5] By continuously converting the less reactive enantiomer back into the racemate, the entire starting material can theoretically be transformed into a single, enantiomerically pure product, achieving a yield of up to 100%.[5]
For secondary alcohols, this racemization is often achieved using a compatible metal catalyst, such as a ruthenium-based complex (e.g., the Shvo catalyst).[6] The success of a DKR process hinges on the compatibility of the enzyme and the racemization catalyst, ensuring that they can operate efficiently under the same reaction conditions without mutual deactivation.[3][5]
Figure 2: Principle of Dynamic Kinetic Resolution (DKR).
Materials & Equipment
Reagents
Racemic 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435[7][8]
Acyl Donor: Vinyl acetate (for EKR) or 4-Chlorophenyl acetate (for DKR)[6][9]
Solvents (Anhydrous): n-Hexane, Toluene, or tert-Butyl methyl ether (MTBE)[10]
Incubation: Seal the vial and place it on an orbital shaker at 150-200 rpm. Maintain the temperature at 30-40 °C.
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC to determine conversion and enantiomeric excess (ee). The reaction should be stopped at or near 50% conversion to maximize the ee of both the remaining substrate and the product.
Workup: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.[8]
Isolation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated using standard flash column chromatography on silica gel.
This advanced protocol is designed to convert the entire racemic starting material into a single enantiomer of the acetylated product with high yield and ee.[6]
Reaction Setup: In a dry vial under an inert atmosphere (e.g., Argon or Nitrogen), dissolve racemic 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol (1.0 mmol) in 10 mL of anhydrous toluene.
Catalyst & Reagent Addition: Add 4-chlorophenyl acetate (1.2 mmol, 1.2 equivalents) as the acyl donor.[6] Add the Shvo catalyst (0.02 mmol, 2 mol%).
Incubation: Seal the vial and stir the mixture at a higher temperature, typically 70-80 °C, to facilitate racemization.[6]
Monitoring: Monitor the reaction until conversion exceeds 95% by chiral HPLC. The primary product will be the single enantiomer of the acetate.
Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the enzyme and racemization catalyst. Concentrate the solvent in vacuo and purify the resulting acetate product by flash column chromatography.
Analytical Method: Chiral HPLC
Determining the conversion and enantiomeric excess is critical for evaluating the success of the resolution. Chiral HPLC is the standard method for this analysis.[12][13]
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or AD-H column, is often effective for separating enantiomers of secondary alcohols and their esters.
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization to achieve baseline separation.[12]
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the aromatic isoxazole ring absorbs (e.g., 220-254 nm).
The choice between EKR and DKR depends on the desired outcome. EKR provides access to both enantiomers, while DKR maximizes the yield of a single enantiomer.
Low Conversion: Increase enzyme loading, reaction time, or temperature (within the enzyme's stability range). Ensure reagents and solvents are anhydrous, as water can lead to competing hydrolysis reactions.
Low Enantioselectivity (ee):
For EKR, ensure the reaction is stopped close to 50% conversion. Over- or under-running the reaction will decrease the ee of one of the components.
Screen different solvents or acyl donors. Non-polar solvents generally give higher enantioselectivity.[7]
Lowering the reaction temperature can sometimes improve the E-value, albeit at the cost of a slower reaction rate.
No Racemization in DKR: Ensure the racemization catalyst is active and the temperature is sufficient. The reaction must be run under an inert atmosphere as oxygen can deactivate some catalysts.
Conclusion
The enzymatic resolution of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol using Candida antarctica Lipase B is a highly efficient and selective method for producing its enantiomers. The standard EKR protocol offers a straightforward route to both enantiomers with high optical purity, while the DKR protocol provides an advanced strategy for maximizing the yield of a single desired enantiomer. These biocatalytic methods represent a practical, scalable, and environmentally benign approach for the synthesis of valuable chiral intermediates in pharmaceutical research and development.
References
Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B. A Collaborative Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]
Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. ResearchGate. Available at: [Link]
Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. JAOCS. Available at: [Link]
Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. Available at: [Link]
Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B. Journal of Chemical Education. Available at: [Link]
Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]
Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. PMC. Available at: [Link]
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at: [Link]
Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. PubMed. Available at: [Link]
Lipases-catalyzed enantioselective kinetic resolution of chiral compounds: A review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Available at: [Link]
Efficient chemoenzymatic dynamic kinetic resolution of 1-heteroaryl ethanols. PubMed. Available at: [Link]
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available at: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Luminescence. Available at: [Link]
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. . Available at: [Link]
Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. ResearchGate. Available at: [Link]
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. Available at: [Link]
Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Scirp.org. Available at: [Link]
Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. ResearchGate. Available at: [Link]
Enzymatic resolution method of dl 1-phenylethanol compounds. Google Patents.
Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. Available at: [Link]
Application Note: Incorporation of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol into Pharmaceutical Candidates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Scientific Rationale & Structural Significance The integration of five-membered...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Scientific Rationale & Structural Significance
The integration of five-membered nitrogen- and oxygen-containing heterocycles is a cornerstone strategy in modern drug discovery. The isoxazole ring, in particular, is highly valued for its ability to act as a robust bioisostere for amides and esters, offering improved metabolic stability while providing critical hydrogen bond acceptors (N and O) and facilitating
π−π
stacking interactions within target binding pockets[1]. Furthermore, the introduction of an isoxazole moiety often improves the pharmacokinetic profile of a drug candidate, owing to its favorable lipophilicity (cLogP
≈
0.33 at physiological pH)[1].
The specific building block (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol provides a dual structural advantage:
The 5-Methylisoxazole Core: Offers a stable, electron-rich aromatic system that resists rapid oxidative metabolism while engaging in key target interactions[2].
The Chiral (1R)-Hydroxyethyl Moiety: The presence of the chiral methyl group restricts the conformational freedom of the resulting ether or amine linkage. This entropic pre-organization locks the pharmacophore into a specific 3D orientation, drastically enhancing target selectivity and binding affinity (a strategy famously utilized in the development of kinase inhibitors like crizotinib)[3].
When incorporating this chiral alcohol into a larger molecular scaffold, preserving the enantiomeric excess (ee) is paramount. The protocols detailed below leverage stereospecific substitution mechanisms to ensure complete stereochemical inversion, yielding the highly pure (1S)-enantiomers of the target drug candidates.
Mechanistic Pathways for Stereospecific Incorporation
The incorporation of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol typically proceeds via one of two primary synthetic pathways, both of which rely on the
SN2
mechanism to invert the (1R) stereocenter to a (1S) configuration.
Pathway A: Mitsunobu Etherification
The Mitsunobu reaction is the gold standard for coupling chiral secondary alcohols with phenolic cores[3]. The reaction utilizes triphenylphosphine (PPh
3
) and diisopropyl azodicarboxylate (DIAD).
Causality & Stereocontrol: The reaction forms an alkoxyphosphonium intermediate. Because the electron-withdrawing isoxazole ring strongly destabilizes any potential carbocation formation at the adjacent carbon, the
SN1
racemization pathway is effectively suppressed. The phenoxide nucleophile exclusively attacks via an
SN2
trajectory, resulting in complete stereochemical inversion to the (1S)-heteroaryl ether .
Pathway B: Activation and Amination
When a nitrogen linkage is required, the alcohol is first activated by conversion into a mesylate.
Causality & Stereocontrol: Mesylation proceeds with retention of configuration, yielding the (1R)-mesylate. Subsequent nucleophilic displacement by an amine (e.g., a piperazine or pyrazole derivative) under basic conditions proceeds via
SN2
, yielding the (1S)-heteroalkyl amine . The use of mild, non-nucleophilic bases (like DIPEA) during activation is critical to prevent unwanted
E2
elimination, which would otherwise yield a vinyl isoxazole byproduct.
Caption: Workflow for the stereospecific incorporation of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol.
Quantitative Data Summary
The following table summarizes the typical reaction parameters, yields, and stereochemical outcomes expected when executing the protocols described in this guide.
This self-validating protocol is designed to couple the (1R)-alcohol with a phenolic scaffold (e.g., a kinase inhibitor core) while strictly preserving optical purity[3].
System Purging: Flame-dry a round-bottom flask under vacuum and backfill with dry argon to prevent moisture-induced degradation of the phosphonium intermediate.
Reagent Solubilization: Dissolve PPh
3
(1.5 equiv), the target phenol (1.0 equiv), and the (1R)-alcohol (1.0 equiv) in anhydrous THF.
Temperature Control (Critical): Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Lower temperatures stabilize the betaine intermediate and prevent the formation of hydrazine byproducts.
DIAD Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes via a syringe pump. The solution will typically turn pale yellow.
Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting alcohol via TLC (Hexanes/EtOAc 7:3).
Workup & Validation: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na
2
SO
4
, and concentrate. Purify via silica gel chromatography. Self-Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric excess is >98%, verifying that the
SN2
inversion was successful without
SN1
leakage.
Protocol B: Mesylation and
SN2
Amination
This two-step protocol is utilized to link the isoxazole moiety to a secondary amine, generating a chiral (1S)-amine derivative[4].
Step 1: Mesylation
Dissolve the (1R)-alcohol (1.0 equiv) in anhydrous DCM (0.3 M) and cool to 0 °C.
Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is chosen over triethylamine because its increased steric bulk minimizes nucleophilic interference and suppresses E2 elimination.
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise. Stir for 1 hour at 0 °C.
Quench with saturated aqueous NaHCO
3
, extract with DCM, dry, and concentrate to yield the crude (1R)-mesylate. Use immediately in the next step to prevent degradation.
Step 2:
SN2
Displacement
Dissolve the crude (1R)-mesylate in anhydrous DMF (0.2 M).
Add the target secondary amine (1.5 equiv) and anhydrous K
2
CO
3
(2.0 equiv).
Heat the mixture to 80 °C for 8–12 hours under argon.
Cool to room temperature, dilute with water, and extract with EtOAc. Purify via reverse-phase or normal-phase chromatography to isolate the pure (1S)-amine.
Pharmacological Impact & Signaling Context
Once incorporated, the resulting chiral isoxazole candidate often serves as a potent, conformationally restricted inhibitor. In the context of oncology, such molecules frequently target Receptor Tyrosine Kinases (RTKs) like ALK or c-Met. The precise stereochemistry dictates the optimal vector of the isoxazole ring into the kinase hinge region, effectively blocking ATP binding and shutting down downstream oncogenic signaling[3].
Caption: Downstream signaling pathway modulation by the resulting chiral isoxazole candidate.
References
[2] Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). Available at:
[1] Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry. Available at:
[4] Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at:
[3] Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). ACS Publications. Available at:
Technical Support Center: Enantiomeric Excess (ee) Optimization for Chiral Heteroaryl Alcohols
Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, process chemists, and drug development professionals working on the asymmetric synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, process chemists, and drug development professionals working on the asymmetric synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol .
Synthesizing chiral heteroaryl alcohols presents unique stereoelectronic challenges. The 5-methyl-1,2-oxazole (isoxazole) ring can coordinate with metal catalysts, disrupt transition states, or inhibit enzyme active sites. Below, we provide field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to help you achieve >99% enantiomeric excess (ee).
Part 1: Troubleshooting Guides & FAQs
Section A: Chemocatalysis – Asymmetric Transfer Hydrogenation (ATH)
Q1: My Ru-TsDPEN catalyzed ATH is stalling at 85% ee and 90% conversion. How can I push this to >98% ee for the (1R) enantiomer?
The Causality:
If you are using the traditional Isopropanol/KOH hydrogen donor system, your reaction is fundamentally reversible. As the concentration of the product alcohol increases and the isopropanol is consumed (forming acetone), the reverse oxidation reaction begins to compete. Because the Noyori-Ikariya catalyst operates via an outer-sphere mechanism requiring a strict syn-coplanar H-Ru-N-H arrangement[1], the reverse reaction can erode the enantiomeric purity of your product over time. Furthermore, the nitrogen and oxygen atoms of the isoxazole ring can weakly coordinate to the ruthenium center, disrupting the ideal pericyclic transition state[2].
The Solution:
Switch your hydrogen donor from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotrope . The reduction using FA/TEA is driven by the irreversible evolution of CO₂ gas. This completely prevents the reverse oxidation pathway, locking in the kinetic enantioselectivity of the forward reaction. Ensure you are using the (R,R)-TsDPEN ligand variant of the Ru(II) catalyst to selectively access the (1R)-enantiomer.
Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) catalytic cycle.
Q2: We switched to a Ketoreductase (KRED) for better ee, but the conversion halts prematurely and the pH fluctuates wildly. What is failing?
The Causality:
High-throughput screening often identifies excellent KREDs for heteroaryl ketones[3], but scale-up failures usually stem from the cofactor recycling system rather than the KRED itself. KREDs require NADPH. To recycle NADPH, Glucose Dehydrogenase (GDH) and D-glucose are typically added. However, GDH oxidizes glucose to D-glucono-1,5-lactone, which spontaneously hydrolyzes into gluconic acid . If the buffer capacity is exceeded, the pH plummets. KREDs are highly sensitive to acidic environments; a drop below pH 6.0 will denature the enzyme and permanently halt conversion.
The Solution:
Implement an automated pH-stat titrator using 1M NaOH to maintain a strict pH of 7.0 throughout the reaction. Alternatively, if a pH-stat is unavailable, increase your buffer concentration to at least 250 mM Potassium Phosphate.
Biocatalytic KRED reduction with GDH cofactor recycling.
Q3: My crude reaction yields 92% ee. Can I upgrade this to >99% ee without using expensive chiral preparative chromatography?
The Causality:
Direct crystallization of the alcohol often fails to upgrade ee because the compound may form a racemic compound in the solid state, hitting a eutectic limit.
The Solution:
Use an enzymatic kinetic resolution as a "polishing" step. Treat the enriched mixture with immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) and a mild acyl donor like vinyl acetate. CAL-B is highly stereoselective for the (S)-enantiomer of secondary alcohols. It will selectively acetylate the contaminating (1S)-alcohol, leaving your desired (1R)-alcohol untouched. The resulting mixture of (1R)-alcohol and (1S)-acetate has vastly different boiling points and polarities, allowing for easy separation via silica gel filtration or vacuum distillation.
Part 2: Quantitative Data Presentation
The following table summarizes the expected outcomes of various synthetic strategies based on internal validation and literature benchmarks[3],[2].
Synthetic Strategy
Reagents / Catalyst
Conversion (%)
Enantiomeric Excess (ee)
Primary Limitation
ATH (Reversible)
RuCl, iPrOH, KOH
85 - 90%
80 - 88% (1R)
Product inhibition; reverse oxidation.
ATH (Irreversible)
RuCl, FA/TEA
>98%
94 - 97% (1R)
Trace Ru metal removal required.
Biocatalysis
Engineered KRED, GDH, NADP+, Glucose
>99%
>99% (1R)
Strict pH and temperature control needed.
Kinetic Resolution
CAL-B (Novozym 435), Vinyl Acetate
50% (Max)
>99% (Remaining)
Inherently limits theoretical yield to 50%.
Part 3: Validated Experimental Protocols
Protocol A: Irreversible ATH using Ru-TsDPEN and FA/TEA
Self-Validating Step: The continuous evolution of CO₂ bubbles acts as a visual indicator of active hydride transfer.
Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (10.0 mmol, 1.25 g) in 10 mL of anhydrous dichloromethane (DCM).
Catalyst Activation: Add RuCl (0.05 mmol, 0.5 mol%). Stir for 5 minutes at room temperature.
Hydrogen Donor Addition: Slowly add 5 mL of the azeotropic mixture of Formic Acid/Triethylamine (molar ratio 5:2). Caution: Mild exotherm and gas evolution will occur.
Reaction: Stir the mixture at 30°C for 12 hours. Monitor the cessation of CO₂ bubbling, which indicates reaction completion.
Workup: Quench with 15 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 15 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) to confirm >95% ee.
Protocol B: Biocatalytic KRED Reduction with pH-Stat
Self-Validating Step: The volume of NaOH dispensed by the pH-stat directly correlates to the molar conversion of the ketone.
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer, adjusted to exactly pH 7.0.
Cofactor & Substrate Loading: Dissolve D-glucose (15.0 mmol, 2.7 g) and NADP⁺ (0.1 mmol, 75 mg) in the buffer. Add the starting ketone (10.0 mmol, 1.25 g). Note: The ketone may not fully dissolve; a biphasic suspension is acceptable.
Enzyme Addition: Add the engineered KRED powder (100 mg) and GDH powder (50 mg).
Reaction & pH Control: Incubate the reactor at 30°C with an overhead stirrer (500 rpm). Engage the automated pH-stat, set to maintain pH 7.0 using 1.0 M NaOH.
Monitoring: The reaction is complete when NaOH consumption ceases (typically 6-8 hours).
Workup: Add 50 mL of ethyl acetate and stir vigorously for 15 minutes to extract the product. Centrifuge to break any protein emulsions. Separate the organic layer, dry, and evaporate to yield the pure (1R)-alcohol.
References
Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Tetrahedron: Asymmetry. 3
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori-Ikariya Catalysts. ChemCatChem. 2
Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis. 1
optimizing chiral HPLC separation conditions for 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Technical Support Center: Chiral HPLC Method Development & Troubleshooting Topic: Optimizing Chiral HPLC Separation Conditions for 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol Introduction Welcome to the technical support reso...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Chiral HPLC Method Development & Troubleshooting
Topic: Optimizing Chiral HPLC Separation Conditions for 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Introduction
Welcome to the technical support resource for the chiral separation of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and efficient HPLC methods for resolving the enantiomers of this specific chiral alcohol. Due to its unique structure, featuring a stereocenter adjacent to both a hydroxyl group and an oxazole ring, this compound presents specific challenges and opportunities for chiral recognition.
This document moves beyond generic advice to provide a targeted, in-depth resource structured in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering troubleshooting solutions and optimization strategies grounded in established chromatographic principles.
Analyte at a Glance: 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Property
Structural Information
Chromatographic Implications
Structure
Chiral center at the carbinol carbon.
Key Functional Groups
Secondary Alcohol (-OH), Oxazole Ring (N, O heteroatoms)
The hydroxyl group is a primary site for hydrogen bonding with the chiral stationary phase (CSP). The oxazole ring offers potential for π-π stacking, dipole-dipole interactions, and additional hydrogen bonding.
Polarity
Polar
Soluble in polar organic solvents and mixtures of organic solvents with water. This makes it suitable for Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes of chromatography.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial phases of method development.
Q1: I'm starting from scratch. Which type of chiral stationary phase (CSP) has the highest probability of success for this analyte?
Answer: For a chiral alcohol like 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, polysaccharide-based CSPs are the most versatile and successful starting point.[1][2] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2][3]
Mechanism Insight: The primary interaction driving separation on these phases will likely be the hydrogen bond between the analyte's hydroxyl group and the carbamate groups on the polysaccharide backbone of the CSP. The oxazole ring's orientation relative to the chiral selector will then create the necessary steric and electronic differences for enantiomeric discrimination.
Recommendation: Begin by screening a small, diverse set of polysaccharide columns. A good starting kit would include:
An amylose-based phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
A cellulose-based phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
An immobilized version of one of the above, which offers greater solvent compatibility and robustness.[4]
Q2: Should I use Normal Phase, Reversed Phase, or Polar Organic mode for my initial screening?
Answer: It is highly recommended to screen in all three modes, as it's difficult to predict which will provide the best selectivity for a novel compound.[1][5] Polysaccharide CSPs are advantageous because they are compatible with a wide range of solvents, allowing for this comprehensive screening approach.[1]
Normal Phase (NP): Uses non-polar solvents like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for polar compounds.
Reversed Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is often preferred for its compatibility with LC-MS applications and good robustness.
Polar Organic (PO): Uses 100% polar organic solvents, such as acetonitrile, methanol, or ethanol. This mode can offer unique selectivity and is sometimes a good compromise between NP and RP.
Q3: Can you provide a detailed experimental protocol for an initial column screening?
Answer: Absolutely. This protocol is designed for maximum efficiency in identifying a promising starting point for your separation.
Experimental Protocol: Initial CSP and Mobile Phase Screening
Prepare a 1 mg/mL stock solution of racemic 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol in methanol or ethanol.
HPLC System Setup:
Flow Rate: 1.0 mL/min (Note: Chiral separations can sometimes benefit from lower flow rates, e.g., 0.5 mL/min, which can be explored during optimization).[6]
Column Temperature: 25 °C.
Injection Volume: 5 µL.
Detection: UV at a suitable wavelength (e.g., 220 nm, determined by a UV scan of the analyte).
Screening Conditions (Run in the order listed for each column):
Standard RP conditions. Buffers can be added later for optimization if needed.
Data Analysis:
For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).
Identify the condition that provides the best combination of resolution (ideally Rs > 1.5) and reasonable analysis time. This will be your starting point for optimization.
Chiral Method Development Workflow
The process of developing a chiral separation method is systematic. It begins with broad screening and progressively narrows down to fine-tuned, optimized conditions.
Technical Support Center: Preventing Racemization of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol During Esterification
Overview & Mechanistic Insight Welcome to the Technical Support Center for the handling and derivatization of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol . As a chiral secondary alcohol directly adjacent to a heteroaryl...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Mechanistic Insight
Welcome to the Technical Support Center for the handling and derivatization of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol . As a chiral secondary alcohol directly adjacent to a heteroaryl group, this molecule is classified as a 1-heteroarylethanol. Researchers frequently encounter a critical issue during its esterification: significant loss of enantiomeric excess (ee) or complete racemization .
The Causality of Racemization:
The hydroxyl group in this molecule sits at a highly sensitive "pseudo-benzylic" position. If the reaction conditions become even mildly acidic, the hydroxyl group can be protonated and depart as water. This C–O bond cleavage generates a [1]. The adjacent 5-methyl-1,2-oxazol-3-yl ring highly stabilizes this positive charge through resonance and inductive effects. Once the planar carbocation is formed, the carboxylate nucleophile can attack from either the Re or Si face with equal probability, resulting in a racemic mixture.
To preserve the (1R) stereocenter, the esterification must proceed strictly via an , where the oxygen of the chiral alcohol acts as the nucleophile and the chiral C–O bond is never broken[2].
Troubleshooting Guide & FAQs
Q1: I used a standard Acyl Chloride with Triethylamine (TEA), but my product is completely racemic. What went wrong?A1: Acyl chlorides generate HCl as a byproduct during esterification. If the local concentration of HCl exceeds the buffering capacity of TEA (e.g., due to poor mixing or rapid addition), the chiral alcohol becomes protonated. This triggers the SN1 carbocation pathway described above.
Solution: Switch to a non-nucleophilic, sterically hindered base (like DIPEA), or preferably, abandon acyl chlorides in favor of milder coupling agents like [3].
Q2: Can I use the Steglich esterification (DCC/DMAP) to guarantee retention of configuration?A2: Generally, yes. The Steglich esterification is the industry standard for preventing racemization in sensitive secondary alcohols because it operates via an acyl transfer mechanism[2]. However, if the reaction is starved of DMAP, the alcohol might react directly with the sluggish O-acylisourea intermediate, allowing side reactions. Always ensure sufficient DMAP (up to 0.5–1.0 eq for highly sensitive substrates) and keep the temperature strictly at 0 °C during the initial activation phase[3].
Q3: I attempted a Mitsunobu reaction to invert the stereocenter to (1S), but I got a mixture of enantiomers instead of pure inversion. Why?A3: While the Mitsunobu reaction typically proceeds via an SN2 mechanism (yielding complete inversion), 1-heteroarylethanols are prone to "SN1 leakage." The highly activated phosphonium intermediate makes the oxygen such a good leaving group that the C–O bond can cleave prematurely before the carboxylate nucleophile attacks.
Solution: Ensure the carboxylate is highly nucleophilic (use its salt form if possible) and keep the reaction at low temperatures to suppress the SN1 pathway.
Visualizations
Mechanism of Racemization
Mechanism of racemization via a planar carbocation intermediate stabilized by the isoxazole ring.
Workflow for Racemization-Free Esterification
Workflow for racemization-minimized Steglich esterification of 1-heteroarylethanols.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying different esterification methodologies to sensitive 1-heteroarylethanols.
Esterification Method
Reagents Used
Risk of Racemization
Mechanism of C–O Bond
Recommendation for (1R)-Isoxazole Alcohol
Fischer Esterification
Acid catalyst (H₂SO₄), Heat
Very High (>90%)
Cleavage (SN1)
Strictly Avoid
Acyl Chloride Method
R-COCl, TEA
Moderate to High
Intact (Acyl Transfer)
Use with caution; ensure excess base
Steglich Esterification
DCC or EDCI, DMAP
Low (<5%)
Intact (Acyl Transfer)
Highly Recommended
Oxyma-Mediated
EDCI, Oxyma, NaHCO₃
Very Low (<1%)
Intact (Acyl Transfer)
Excellent for sensitive substrates
Mitsunobu Reaction
DEAD/DIAD, PPh₃
Moderate (Leakage)
Inversion (SN2)
Avoid unless (1S) inversion is desired
Experimental Protocols
Protocol A: Optimized Steglich Esterification (Retention of Configuration)
This self-validating protocol utilizes EDCI (a water-soluble carbodiimide) to facilitate easier workup and prevent the accumulation of[4] that complicate purification. Furthermore, the protocol can be [5].
DMAP (0.5 eq - Elevated to ensure rapid acyl transfer and buffer any trace acid)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve the carboxylic acid (1.1 eq) and the (1R)-alcohol (1.0 eq) in anhydrous DCM (0.2 M concentration).
Basification: Add DMAP (0.5 eq) to the solution and stir for 5 minutes at room temperature to ensure a strictly non-acidic environment.
Cooling & Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDCI·HCl (1.2 eq) in portions over 15 minutes. Self-Validation Check: The reaction must remain clear; any rapid bubbling or extreme exotherm indicates moisture contamination or side reactions.
Coupling: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the disappearance of the alcohol via TLC (typically 4–12 hours).
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer sequentially with 0.5 M citric acid (to remove DMAP and unreacted EDCI), water, and brine.
Validation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography. Analyze the purified ester via Chiral HPLC to confirm >99% ee.
troubleshooting low yield in 5-methyl-1,2-oxazole derivatization reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when derivatizing 5-methyl-1,2-oxazole (5-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when derivatizing 5-methyl-1,2-oxazole (5-methylisoxazole) scaffolds.
The isoxazole ring is a privileged pharmacophore, but its inherent electronic properties make it notoriously fragile under classical derivatization conditions. This guide is designed to move beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure your lateral lithiation and electrophilic quenching (LM&EQ) workflows succeed.
I. Diagnostic Workflow for 5-Methylisoxazole Derivatization
Before adjusting equivalents or changing solvents, you must identify the precise mechanism of your yield loss. Use the following logic tree to diagnose your crude reaction mixture.
Diagnostic workflow for troubleshooting low yields in 5-methylisoxazole derivatization.
II. Mechanistic FAQs: Understanding the Causality of Failure
Q1: Why am I observing significant fragmentation of the isoxazole ring instead of the desired 5-methyl derivatization?The Causality: The N–O bond in the isoxazole ring is inherently weak and highly susceptible to base-mediated cleavage . When a strong, nucleophilic base like n-butyllithium (n-BuLi) is used—especially at temperatures above -40 °C—it can deprotonate the C3 position or attack the ring directly. This initiates an E1cB-like elimination where the N–O bond cleaves, collapsing the heterocycle into an acyclic
α
-cyano ketone or
β
-amino enone .
The Solution: Switch to a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or LiHMDS. You must strictly maintain cryogenic temperatures (-78 °C) to kinetically favor lateral deprotonation at the 5-methyl group over thermodynamic ring degradation.
Q2: My lateral lithiation is incomplete, leaving unreacted starting material. How can I drive the reaction to completion without raising the temperature?The Causality: The protons on the 5-methyl group are only weakly acidic (pKa ~25–30). In non-polar solvents like THF, organolithium reagents form stable hexameric or tetrameric aggregates, which drastically reduces their effective basicity.
The Solution: Do not raise the temperature. Instead, add anhydrous Lithium Chloride (LiCl) or TMEDA. These additives coordinate with the lithium ions, breaking the aggregates into highly reactive heterodimers or monomers. Studies demonstrate that adding 6 equivalents of LiCl significantly increases the yield of lateral metalation without triggering ring opening .
Q3: The electrophilic quench results in a complex mixture and low isolated yield. Why is the derivatized product unstable?The Causality: Highly reactive lithiated isoxazole intermediates act as strong bases. If your electrophile is enolizable (e.g., an aliphatic aldehyde or ketone), the isoxazole anion may simply deprotonate the electrophile rather than attacking it nucleophilically. Furthermore, harsh acidic or basic aqueous workups will rapidly degrade the newly formed product.
The Solution: For highly enolizable electrophiles, consider transmetalating the lithiated isoxazole to a softer zinc or cerium species (using ZnCl₂ or CeCl₃) prior to quenching. Always utilize a mild, buffered quench (e.g., saturated aqueous NH₄Cl) at -78 °C .
III. Quantitative Optimization Data
To illustrate the interplay between base selection, temperature, and additives, review the optimization data below. Notice how the introduction of LiCl with LDA provides the optimal balance of high conversion and minimal ring cleavage.
Base System
Additive
Temperature (°C)
Ring Cleavage (%)
Unreacted SM (%)
Isolated Yield (%)
n-BuLi
None
-40
> 60
< 5
18
n-BuLi
None
-78
25
20
45
LDA
None
-78
< 5
35
55
LDA
LiCl (6 eq)
-78
< 5
< 5
88
LiHMDS
TMEDA (1.2 eq)
-78
< 2
10
82
Data synthesized from standardized lateral metalation and electrophilic quenching (LM&EQ) optimization trials.
IV. Self-Validating Experimental Protocol: Lateral Metalation & Electrophilic Quenching (LM&EQ)
To ensure scientific integrity, a robust protocol must be self-validating. The following procedure for the derivatization of 5-methylisoxazoles incorporates built-in physical and chemical checks to verify that the reaction is proceeding correctly at every stage.
Step 1: Base Complexation & Disaggregation
Action: In an oven-dried, argon-flushed flask, suspend anhydrous LiCl (6.0 eq) in anhydrous THF (0.2 M). Add diisopropylamine (1.1 eq) and cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the LDA-LiCl complex.
Validation Check: Visual confirmation. The solution must remain completely colorless or faintly cloudy (due to LiCl). A yellow tint indicates amine oxidation or moisture ingress, which will poison the lateral lithiation. Abort if yellowing occurs.
Step 2: Lateral Lithiation
Action: Dilute the 5-methylisoxazole starting material (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise down the side of the flask to the LDA-LiCl complex at -78 °C. Stir for 45 minutes.
Validation Check: Chromic shift. Upon addition of the isoxazole, the solution should transition to a deep red, orange, or intense yellow. This color change is the self-validating indicator that the highly conjugated lithiated anion has successfully formed. If the solution remains pale, deprotonation has failed.
Step 3: Electrophilic Quenching
Action: Pre-cool the neat electrophile (e.g., an aldehyde or alkyl halide, 1.2 eq) to -78 °C if possible, or dissolve in minimal THF. Add dropwise to the lithiated mixture. Stir for 1 hour at -78 °C.
Validation Check: Color discharge. As the electrophile is consumed, the deep red/orange color of the anion will rapidly discharge, returning the solution to a pale yellow or clear state. This confirms the nucleophilic attack is complete.
Step 4: Mild Workup
Action: While still at -78 °C, quench the reaction by adding saturated aqueous NH₄Cl (10 mL/mmol). Remove the cooling bath and allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Validation Check: pH verification. Test the aqueous phase with pH paper; it must read between pH 6.5 and 7.5. Isoxazoles are highly sensitive to pH extremes during aqueous extraction; a neutral pH ensures the integrity of the newly formed product during isolation.
V. References
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.
URL:[Link]
An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. Tetrahedron.
URL:[Link]
The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors. NIH PubMed Central (PMC).
URL:[Link]
Troubleshooting
Technical Support Center: Asymmetric Reduction of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-one
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals tasked with the stereoselecti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals tasked with the stereoselective synthesis of chiral isoxazolyl carbinols.
The asymmetric reduction of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (also known as 5-methyl-3-acetylisoxazole) presents unique physicochemical challenges. The electron-withdrawing nature of the isoxazole ring renders the adjacent acetyl protons highly acidic, making the substrate prone to enolization. This guide provides field-proven troubleshooting strategies, focusing heavily on solvent effects , which dictate the delicate balance between catalytic turnover, transition-state stability, and background racemization.
Part 1: Diagnostic Workflows
Before altering catalyst loading or temperature, consult the decision trees below to diagnose solvent-induced reaction failures.
Figure 1: Decision tree illustrating the impact of solvent selection on asymmetric reduction workflow.
Figure 2: Solvent-dependent catalytic cycle for Noyori asymmetric transfer hydrogenation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is the enantiomeric excess (ee) of my product eroding over time when using THF in a Corey-Bakshi-Shibata (CBS) reduction?
A1: You are experiencing a solvent-induced "aging effect." The acetyl group at the 3-position of the isoxazole ring is highly enolizable. In strongly coordinating Lewis basic solvents like Tetrahydrofuran (THF), the solvent mediates the enolization of the starting ketone. If the reaction is left to stir for extended periods (e.g., >18 hours), the unreacted enolized ketone undergoes a dynamic kinetic background reduction that is non-catalyzed, drastically eroding the ee [1].
Solution: Switch to a non-coordinating or weakly coordinating solvent like Dichloromethane (CH2Cl2) or Toluene. These solvents suppress enolization and maintain the integrity of the chiral transition state over time [1].
Q2: How does the choice between Toluene and THF affect the CBS catalyst's intrinsic performance?
A2: Beyond enolization, solvent polarity fundamentally alters the transition state geometry. While THF is the traditional solvent for CBS reductions, nonpolar media like Toluene often yield superior enantioselectivity for challenging heterocyclic ketones. Recent computational and experimental studies demonstrate that London Dispersion (LD) interactions between the catalyst and the substrate are critical for enantiodiscrimination [2]. Toluene optimizes these attractive LD interactions by minimizing competitive solvation of the Lewis acidic boron site on the oxazaborolidine catalyst. Conversely, THF competitively binds to the catalyst, disrupting the highly organized transition state and lowering turnover rates [2].
Q3: I am using Noyori Asymmetric Transfer Hydrogenation (ATH). Can I use 2-propanol as both the solvent and the hydride source for this isoxazolyl ketone?
A3: While 2-propanol is standard for Noyori ATH, isoxazolyl ketones pose a specific challenge. The isoxazole ring contains multiple heteroatoms that can competitively coordinate to the Ru(II) center. In highly polar alcohol solvents, the active Ru-hydride species can exist as a solvent-separated ion pair, which may alter the required syn-coplanar H–Ru–N–H arrangement needed for the concerted outer-sphere transfer [3]. Furthermore, for
α
-heteroatom-substituted ketones, the solvent directly participates in proton shuttling [4].
Solution: If conversion or ee is low in 2-propanol, transition to a biphasic or co-solvent system using a Formic Acid/Triethylamine (FA/TEA) azeotrope in 2-Methyltetrahydrofuran (2-MeTHF) or CH2Cl2. This provides a robust hydride source while the less polar co-solvent maintains the tight ion-pairing required for high enantioselectivity.
Part 3: Quantitative Data on Solvent Effects
To illustrate the causality of solvent selection, the table below summarizes the kinetic and stereochemical outcomes of the CBS reduction of isoxazolyl methyl ketones under varying solvent conditions.
Table 1: Solvent Effects on the CBS Reduction of Isoxazolyl Ketones (at -45 °C)
Solvent System
Time (h)
Chemical Yield (%)
Enantiomeric Excess (ee %)
Mechanistic Observation
THF
18
85%
83%
Initial enantiodiscrimination is acceptable but suboptimal due to competitive solvation.
THF
66
78%
64%
Pronounced "aging effect"; ee erodes severely due to solvent-mediated enolization [1].
CH2Cl2
18
92%
96%
Minimized enolization; stable ee over extended periods. Optimal for this substrate class [1].
Toluene
18
89%
94%
Maximizes London Dispersion interactions between catalyst and substrate [2].
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems . By controlling the addition rates and strictly managing solvent purity, you eliminate the variables that lead to racemic background reactions.
Protocol A: Optimized CBS Reduction in Dichloromethane
Causality Focus: Suppressing enolization and preventing uncatalyzed borane reduction.
Solvent Preparation: Ensure CH2Cl2 is strictly anhydrous (<10 ppm water, verified by Karl Fischer titration). Moisture destroys the oxazaborolidine catalyst and generates boric acid, which catalyzes racemic reduction.
Catalyst Activation: To an oven-dried, argon-flushed round-bottomed flask, add 2.0 mL of dry CH2Cl2 and 0.15 equivalents of (R)-2-methyl-CBS-oxazaborolidine (1M solution in toluene).
Reductant Addition: Quickly add 0.6 equivalents of Borane-Dimethyl Sulfide (BH3·DMS) complex (2M in CH2Cl2). Cool the reaction mixture passively to -45 °C .
Substrate Addition (Critical Step): Dissolve 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (1.0 equiv) in 1.0 mL of dry CH2Cl2. Add this solution dropwise over 1 hour via a syringe pump.
Self-Validation: Slow addition ensures the steady-state concentration of the unreacted ketone remains near zero. This forces the ketone to react exclusively with the highly active catalyst-borane complex rather than the slower, un-catalyzed free borane, locking in high ee.
Reaction & Quench: Stir at -45 °C for 8–10 hours. Monitor completion via chiral HPLC. Once complete, quench carefully with 1.0 mL of Methanol at -45 °C to destroy excess borane, then warm to room temperature.
Protocol B: Noyori ATH in 2-MeTHF / FA-TEA Azeotrope
Causality Focus: Maintaining tight ion-pairing and optimizing proton shuttling.
Precatalyst Activation: In a Schlenk flask under argon, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.02 equiv) in anhydrous 2-MeTHF (2.0 mL/mmol substrate).
Azeotrope Addition: Add a 5:2 mixture of Formic Acid/Triethylamine (FA/TEA) (3.0 equiv of FA). Stir for 15 minutes at 30 °C until the solution turns a deep, homogenous color, indicating the formation of the active Ru-hydride species[3].
Substrate Addition: Add 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (1.0 equiv) in one portion.
Monitoring: Stir at 30 °C. The use of 2-MeTHF rather than highly polar alcohols prevents the dissociation of the Ru-complex into a solvent-separated ion pair, ensuring the transition state remains highly ordered for maximum stereocontrol.
Workup: Upon completion (typically 12-16 hours), dilute with water, extract with ethyl acetate, and wash the organic layer with saturated NaHCO3 to remove excess formic acid.
References
Rider, K. C., Burkhart, D. J., Li, C., McKenzie, A. R., Nelson, J. K., & Natale, N. R. (2010). Preparation of chiral isoxazole carbinols via catalytic asymmetric Corey-Bakshi-Shibata reduction. Arkivoc, 2010(8), 97-107. Available at:[Link]
Eschmann, C., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9). Available at:[Link]
ACS Catalysis (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis. Available at:[Link]
The Journal of Organic Chemistry (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Available at:[Link]
Optimization
Technical Support Center: Scale-Up Synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with scaling up the asymm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with scaling up the asymmetric reduction of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one to its corresponding (1R)-chiral alcohol.
The presence of the isoxazole ring introduces unique chemoselectivity challenges, primarily the high susceptibility of the N–O bond to reductive cleavage. This guide bypasses rigid templates to provide you with field-proven troubleshooting insights, self-validating protocols, and the causality behind every process engineering decision.
Part 1: Troubleshooting Guide & FAQs
Q1: During the scale-up reduction of our heteroaryl ketone, we observe significant formation of a ring-opened byproduct (an enamino ketone). Why is this happening, and how do we prevent it?
Causality & Solution: The N–O bond of the isoxazole ring is highly labile and susceptible to hydrogenolysis. If you are using traditional heterogeneous catalysis (e.g., Pd/C, PtO2, or Raney Ni with H2 gas) or harsh base-metal transfer hydrogenation conditions, the metal center can insert into the N–O bond, leading to reductive ring cleavage [3].
Recommendation: You must abandon direct hydrogenation. Instead, utilize either a biocatalytic approach using an (R)-selective Ketoreductase (KRED) [1] or a homogeneous Asymmetric Transfer Hydrogenation (ATH) using a Noyori-Ikariya Ru(II)-TsDPEN catalyst [2]. Both methods operate via a highly concerted hydride transfer to the carbonyl carbon, completely bypassing N–O bond activation.
Q2: We are using a KRED with a Glucose Dehydrogenase (GDH) cofactor recycling system. At the 500 g scale, the reaction stalls at 60% conversion. What is the limiting factor?
Causality & Solution: Stalling in GDH-coupled KRED reductions at scale is almost always tied to localized pH drops or mass transfer limitations. The GDH system oxidizes glucose to glucono-
δ
-lactone, which spontaneously hydrolyzes to gluconic acid. If your base dosing is not perfectly synchronized with the reaction rate, localized acidic microenvironments will denature the KRED [1].
Recommendation: Implement a high-shear impeller and a strict pH-stat system. If the pH-stat stops dosing base, it confirms enzymatic turnover has ceased. At this point, check for substrate precipitation; you may need to add a co-solvent like DMSO (up to 10% v/v) to keep the heteroaryl ketone in solution without denaturing the enzyme.
Q3: For the Ru-catalyzed ATH route using the HCOOH/NEt3 azeotrope, our enantiomeric excess (ee) dropped from 99% in the lab to 92% in the pilot plant. How do we recover the ee?
Causality & Solution: A drop in ee during ATH scale-up using formic acid/triethylamine is caused by the reversibility of the reaction combined with CO2 off-gassing issues. In the 6-membered transition state of the Ru-TsDPEN catalyst, the hydride is transferred to the ketone[2]. However, if the product alcohol accumulates and the HCOOH is depleted—or if CO2 is not efficiently vented, altering the equilibrium—the catalyst can perform the reverse oxidation, eroding the chiral center's integrity [4].
Recommendation: Ensure a continuous, slow sweep of inert gas (N2 or Ar) through the reactor headspace to actively remove CO2. Quench the reaction immediately upon reaching >99% conversion by cooling to <5 °C and washing with a mild aqueous base to deactivate the catalyst.
Part 2: Quantitative Data Presentation
To facilitate route selection for your facility, the following table summarizes the performance metrics of the three primary reduction methodologies evaluated for this substrate.
Reduction Methodology
Catalyst System
Hydride Source
Isoxazole N-O Stability
Typical ee (%)
Scalability & Cost Profile
Biocatalysis (KRED)
Engineered (R)-KRED + GDH
Glucose
Excellent (No cleavage)
>99.5%
High scalability; requires pH-stat bioreactor.
Chemocatalysis (ATH)
RuCl
HCOOH / NEt3
Excellent (No cleavage)
96 - 98%
High scalability; requires strict inert atmosphere.
Heterogeneous Hyd.
Pd/C or PtO2
H2 Gas (50 psi)
Poor (Ring Cleavage)
Racemic / N/A
Not viable for isoxazole substrates.
Part 3: Scale-Up Workflows & Logical Relationships
The decision to scale up via Biocatalysis or Chemocatalysis depends heavily on your facility's infrastructure. Use the following decision tree to guide your process engineering team.
Fig 1. Decision tree for the scale-up synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol.
Part 4: Self-Validating Experimental Protocols
Protocol A: Biocatalytic Reduction (1 kg Scale)
This protocol utilizes an engineered Ketoreductase (KRED) with a Glucose/GDH cofactor recycling system.
Reactor Preparation: In a 10 L jacketed bioreactor, add 5 L of 100 mM potassium phosphate buffer (pH 7.0). Add 1.5 kg of D-glucose, 1.0 g of NADP+, 10 g of Glucose Dehydrogenase (GDH), and 20 g of the engineered (R)-selective KRED. Stir at 300 rpm and stabilize the temperature at 30 °C.
Substrate Addition: Dissolve 1.0 kg of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one in 0.5 L of DMSO. Pump this solution into the bioreactor over 2 hours to prevent substrate inhibition.
Self-Validating Reaction Monitoring: Engage the pH-stat to maintain pH 7.0 ± 0.1 using 2M NaOH. Self-Validation: The continuous operation of the pH-stat is a direct proxy for reaction kinetics (1 mole of base dosed = 1 mole of ketone reduced). When base consumption plateaus, the reaction has reached >99% conversion.
Downstream Processing: Add 5 L of Ethyl Acetate (EtOAc) and 500 g of Celite. Filter the biphasic mixture through a filter nutsche to remove denatured proteins. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under vacuum to yield the (1R)-alcohol.
Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (1 kg Scale)
This protocol utilizes a homogeneous Ru(II) catalyst. Strict oxygen exclusion is required.
Catalyst Activation: In a thoroughly dried, N2-purged 10 L reactor, add 5 L of anhydrous Dichloromethane (DCM). Add 1.0 kg of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one and 5.0 g (approx. 0.1 mol%) of RuCl.
Azeotrope Addition: Slowly add 1.2 L of a pre-mixed, degassed Formic Acid / Triethylamine azeotrope (5:2 molar ratio). Maintain the internal temperature at 35 °C.
Self-Validating Reaction Execution: Maintain a continuous N2 sweep through the headspace. Self-Validation: The reaction progress can be visually validated by the cessation of CO2 bubbling in the bubbler trap. When the effervescence stops entirely, the hydride transfer from formic acid is complete.
Quench & Isolation: Immediately cool the reactor to 5 °C to prevent reverse oxidation. Quench by adding 2 L of saturated aqueous NaHCO3. Separate the organic layer, treat with a metal-scavenging resin (e.g., QuadraPure TU) for 2 hours to remove ruthenium, filter, and concentrate to yield the product.
References
The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. PMC - NIH.[https://vertexaisearch.cloud.google.
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYfeD4aQAZzAd34GhX6daSf09wU3fOO9VBWs9LAxPryFwJ0WyDqAXNgBMeC9MoQjYpqywdkQybFMiNaUNgs8Mmmk2ndjnS0W_lgv4PUZJLYrOCzXf4RCJSbUiN84zuGsE50O0px9z0rneil2Vc]
Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeMPDy8k99kgd72ecHJab-vtvZdarXRhChhQu5n9NZaI284_TSN6-fweytnEiRlHN8CmTLEhIlain8KDlSa7mVKiQp07Ot9w3wZixH3I0sEoTqIZlpBG4fHAEBl3CtUr2oQbU8Y8kEYDVI7w==]
Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6hVCmi5UgaTp2xd219SdcNToDgkeX4peIIyBcoZ30UNqs_qpSzmI9xRfF6P9VbUrMLdRhNUVmu6BxCOwZV2w4kx72yYz8cUvGmbtYGMCCVpjPi88HwTNEx1E_QRzAE_jP4qO51mszYVUg_FBTJY=]
Troubleshooting
Technical Support Center: Purification and Recrystallization of Chiral Isoxazole Alcohols
Welcome to the Technical Support Center for the purification and resolution of chiral isoxazole alcohols. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and resolution of chiral isoxazole alcohols. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers to common challenges encountered during the purification and isolation of these valuable stereoisomers. As the biological activity of chiral drugs often resides in a single enantiomer, achieving high enantiomeric purity is paramount for therapeutic efficacy and safety.[1][2]
This resource combines troubleshooting guides, in-depth FAQs, and detailed protocols to navigate the complexities of chiral separations, focusing on the two primary methods: recrystallization and chromatography.
This section addresses preliminary questions regarding the assessment of chiral purity and the initial steps before undertaking a large-scale purification.
Q1: What is enantiomeric excess (e.e.), and why is its accurate determination critical for my chiral isoxazole alcohol?
A1: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It represents the degree to which one enantiomer is present in excess of the other. It is calculated as:
e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|
In drug development, enantiomers of the same compound can have vastly different pharmacological, metabolic, and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Therefore, regulatory bodies require that chiral drugs be marketed as single, pure enantiomers, making accurate e.e. determination a crucial step in quality control and synthesis validation.[2]
Q2: How do I determine the initial enantiomeric excess of my crude isoxazole alcohol?
A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used method for determining the e.e. of chiral alcohols.[2][3] This "direct" method avoids derivatization and provides a quantitative measure of the two enantiomers based on their differential interaction with the CSP.[3]
Other methods include:
NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for quantification.[2][4]
Indirect HPLC/GC: This involves derivatizing the alcohol with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[3][5]
For most applications, developing a robust chiral HPLC method is the preferred first step, as it will also be used to validate the final, purified product.
Section 2: Purification by Recrystallization (Diastereomeric Salt Formation)
Classical resolution via the crystallization of diastereomeric salts is a powerful, scalable, and cost-effective method for separating racemic alcohols.[6][7][8] The technique relies on converting the enantiomers into diastereomers, which have different physical properties, such as solubility, allowing for their separation.[6][9]
Q3: My diastereomeric salt crystallization is not working. What are the common failure points?
A3: This is a multi-faceted problem. Success hinges on the right choice of resolving agent and solvent, as well as precise control over crystallization conditions. Below is a troubleshooting table summarizing common issues.
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent, even at low temperatures.[10] 2. Kinetically Hindered Nucleation: The solution is supersaturated, but crystal growth has not initiated.[6]
1. Change to a poorer solvent or use a mixed-solvent system. Add an anti-solvent dropwise to the hot solution until turbidity appears, then clarify with a drop of the good solvent.[11][12] 2. Seeding: Add a few seed crystals of the desired product.[6] Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[6]
Oiling Out
1. High Supersaturation: The initial concentration is too high, or the solution was cooled too rapidly. 2. Inappropriate Solvent: The solvent's boiling point may be too high, causing the solute to melt before dissolving.
1. Re-heat the mixture to dissolve the oil, add more solvent to reduce the concentration, and allow it to cool much more slowly.[6] 2. Choose a solvent with a lower boiling point. Ensure the solute dissolves, not melts.[10]
Poor Enantiomeric Excess (e.e.)
1. Poor Discrimination: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[9] 2. Co-crystallization: The more soluble diastereomer crystallizes along with the less soluble one.
1. Screen different resolving agents and solvents. The difference in solubility is key to an efficient separation.[7][9] 2. Perform multiple recrystallizations. Each step will enrich the less soluble diastereomer, progressively increasing the e.e. of the crystalline material.[13]
Q4: How do I select the right chiral resolving agent and solvent?
A4:
Chiral Resolving Agent: For resolving a chiral alcohol, you must first convert it into an acidic species. This is typically done by reacting the alcohol with a dicarboxylic anhydride (e.g., phthalic or succinic anhydride) to form a half-ester, which has a free carboxylic acid group.[14][15] This new chiral acid can then be resolved using a chiral base (e.g., brucine, strychnine, or 1-phenylethylamine).[13][15] Alternatively, direct esterification with a chiral acid can be performed, but this may lead to liquid products unless the molecules are large.[14]
Solvent Selection: The ideal solvent is one where the target compound is highly soluble when hot but poorly soluble when cold.[11][16] The impurities (in this case, the other diastereomer) should remain in solution upon cooling.[11]
Screening: Test solubility in small test tubes with various solvents. Common choices include alcohols (ethanol, methanol), water, ethyl acetate, and their mixtures.[11][12] A mixed-solvent system (using a "good" solvent to dissolve and a "poor" solvent to induce precipitation) is often very effective.[11]
Protocol 1: Diastereomeric Salt Crystallization of a Chiral Isoxazole Alcohol
This protocol assumes the isoxazole alcohol has been converted to a chiral carboxylic acid half-ester.
Screening: In separate small-scale trials, react the racemic acid with several different chiral bases (e.g., (R)-1-phenylethylamine, (S)-1-phenylethylamine, quinine) in different solvents (e.g., ethanol, methanol, ethyl acetate).
Salt Formation: Dissolve 1.0 equivalent of the racemic isoxazole acid half-ester in a minimum amount of a hot, suitable solvent (e.g., 95% ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral base in the same hot solvent. Using a half-equivalent of the resolving agent can sometimes improve efficiency.[7]
Crystallization: Slowly add the hot base solution to the hot acid solution with stirring. Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.[12]
Analysis (Round 1): Liberate a small sample of the crystalline salt by treating it with a dilute base (e.g., NaHCO₃) and extracting the free isoxazole alcohol into an organic solvent.[6] Analyze the e.e. of this sample by chiral HPLC. Also, analyze the e.e. of the material remaining in the mother liquor.
Enrichment: If the e.e. is not >98%, re-dissolve the crystalline solid in a minimum amount of the hot solvent and repeat the cooling and filtration process. Each recrystallization step should increase the enantiomeric purity.[13]
Final Liberation: Once the desired e.e. is achieved, liberate the entire batch of the resolved diastereomeric salt to yield the pure enantiomer of the isoxazole alcohol.
Section 3: Purification by Chiral Chromatography
For difficult separations, small-scale purifications, or when crystallization fails, chiral chromatography is the method of choice.[17] It offers high resolving power and is also used for the analytical determination of e.e.[3]
Q5: My chiral HPLC separation is failing (no separation or poor resolution). What should I do?
A5: Failure to achieve separation on a chiral column is common during method development. The key is systematic optimization.[18]
Incorrect Chiral Stationary Phase (CSP): This is the most critical factor. The interaction between your isoxazole alcohol and the CSP dictates the separation. If one CSP fails, another may work perfectly.
Solution: Screen several different CSPs. For isoxazole derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® AD-H or Chiralcel® OD-H) are often highly effective and a good starting point.[17][18]
Suboptimal Mobile Phase Composition (Normal Phase): The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol), controls the retention and selectivity.
Solution: Systematically vary the percentage of the alcohol modifier (e.g., 10%, 15%, 20%). A lower percentage generally increases retention and may improve resolution. Also, switching the alcohol (e.g., from isopropanol to ethanol) can dramatically alter selectivity.[18][19]
Poor Peak Shape: If your compound is acidic or basic, it can interact with residual silanols on the stationary phase, causing peak tailing.
Solution: Add a small amount of an acidic or basic modifier to the mobile phase. For acidic compounds, add ~0.1% trifluoroacetic acid (TFA). For basic compounds, add ~0.1% diethylamine (DEA).[19]
Temperature and Flow Rate: These parameters can also influence resolution.
Solution: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.[18] Slower flow rates can increase column efficiency and improve resolution, but at the cost of longer analysis times.[18]
Protocol 2: Chiral HPLC Method Development for an Isoxazole Alcohol
Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (e.g., 250 x 4.6 mm, 5 µm).[18]
Initial Mobile Phase Screening:
Prepare two primary mobile phases: n-Hexane/Isopropanol (IPA) and n-Hexane/Ethanol (EtOH).
Inject a solution of the racemic isoxazole alcohol using an isocratic mobile phase of 80:20 (Hexane:Alcohol).
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Monitor with a UV detector at a suitable wavelength.[3]
Optimization:
No Separation: If no separation is observed with either alcohol, switch to a different CSP and repeat Step 2.
Partial Separation: If partial separation is seen, optimize the percentage of the alcohol modifier. Test ratios such as 90:10, 85:15, and 75:25. The goal is to achieve a resolution (Rs) value > 1.5.
Peak Tailing: If peaks are tailing, add 0.1% TFA (if the alcohol has acidic protons) or 0.1% DEA (if it has basic functionalities) to the mobile phase.
Fine-Tuning: Once good separation is achieved, you can further optimize by adjusting the column temperature and flow rate to improve resolution or reduce analysis time.[18]
Preparative Scale-Up: For purification (as opposed to just analysis), the optimized analytical method can be scaled up to a larger preparative column. Techniques like stacked injections can be used to improve throughput. Supercritical Fluid Chromatography (SFC) is an excellent alternative for preparative work, as it is faster, uses less organic solvent, and simplifies product recovery.[17]
References
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. (n.d.). BenchChem.
In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. (2010). ACS Publications - Organic Letters.
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications - Analytical Chemistry.
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). PMC.
Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). BenchChem.
Chemoenzymatic synthesis of chiral isoxazole derivatives. (1989). OA Monitor Ireland.
Chemoenzymatic synthesis of chiral isoxazole derivatives. (n.d.). ACS Publications.
Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. (n.d.). BenchChem.
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
Troubleshooting diastereomeric salt crystallization for chiral resolution. (n.d.). BenchChem.
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. (n.d.). PMC - NIH.
Recrystallization-1.pdf. (n.d.).
Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York.
Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. (2008). ACS Publications.
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017). PubMed.
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).
Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. (2007). PubMed.
Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. (2026). PMC.
6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts.
6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
Overview & Determination of Enantiomeric Impurities. (2020). Veeprho.
Enantiomeric Separation of New Chiral Azole Compounds. (2021). PMC - NIH.
Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
Effect of Additives on Preferential Crystallization for the Chiral Resolution of Citrulline: Experimental, Statistical, and Molecular Dynamics Simulation Studies. (2022). ACS Publications.
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI.
19.3: Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts.
Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters.
Comparative Bioactivity Guide: (1R) vs. (1S) Enantiomers of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Executive Summary & Structural Significance In modern drug discovery, the spatial orientation of a pharmacophore is often the defining factor between a highly efficacious active pharmaceutical ingredient (API) and an ina...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
In modern drug discovery, the spatial orientation of a pharmacophore is often the defining factor between a highly efficacious active pharmaceutical ingredient (API) and an inactive—or potentially toxic—compound. 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol (also known as 1-(5-methylisoxazol-3-yl)ethanol) serves as a critical chiral building block in the synthesis of advanced heterocyclic therapeutics.
The molecule features a stereocenter at the C1 position of the ethanol moiety, yielding two distinct enantiomers: the (1R)-enantiomer (CAS: 1807938-25-5)[1] and the (1S)-enantiomer (CAS: 119596-06-4)[2]. While the isoxazole ring provides essential hydrogen bond acceptor capabilities and metabolic stability, the chirality of the adjacent hydroxyl-bearing carbon dictates the three-dimensional trajectory of downstream derivatives when docking into target protein pockets. This guide objectively compares the bioactivity of these enantiomers when utilized as precursors for targeted therapeutics, such as antileukemic styrylquinazolinones[3] and antimicrobial pyrazolo-pyrimidines[4].
Comparative Bioactivity Profiling
Because 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is primarily a chiral synthon rather than a standalone drug, its biological performance is evaluated based on the activity of the complex APIs synthesized from it. When integrated into kinase inhibitors or receptor agonists, the enantiomeric pair exhibits profound differences in binding affinity.
The (1R)-enantiomer frequently serves as the optimal precursor for aligning the isoxazole oxygen with key active-site residues (e.g., hinge region kinases), whereas derivatives synthesized from the (1S)-enantiomer often suffer from steric clashes caused by the misaligned methyl group[3].
Quantitative Performance Comparison
The following table summarizes the comparative in vitro bioactivity of downstream derivatives synthesized from the respective enantiomers, using a standardized antileukemic cell viability model (L-1210 murine leukemia cells)[3].
Precursor / Enantiomer
Target Assay Context
IC₅₀ (nM)
Efficacy Profile
Mechanistic Notes
Racemic Mixture
Cell Viability (L-1210)
450
Moderate
Baseline activity; diluted by the inactive enantiomer.
Severe steric clash; methyl group disrupts pocket entry.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail the workflows required to validate the enantiomeric purity of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol and subsequently evaluate its stereospecific bioactivity.
Protocol A: Enantiomeric Resolution and Purity Validation (Chiral HPLC)
Before any biological assay, the enantiomeric excess (ee) of the building blocks must be rigorously verified to prevent skewed bioactivity data.
System Preparation: Equip a High-Performance Liquid Chromatography (HPLC) system with a polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm).
Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v). Causality: The non-polar hexane drives the analyte through the column, while the isopropanol modulates transient hydrogen bonding with the chiral stationary phase, allowing for the differential retention of the (1R) and (1S) configurations.
Self-Validation (Racemic Injection): Inject a 10 µL sample of the racemic mixture (1 mg/mL). Causality: This critical step establishes the exact retention times for both peaks and confirms baseline resolution (Rs > 1.5). It guarantees that subsequent ee calculations are mathematically sound and not artifacts of column degradation.
Enantiomer Analysis: Inject the purified (1R) and (1S) samples. Calculate the enantiomeric excess. Proceed to synthesis only if ee > 99%.
Protocol B: In Vitro Stereospecific Bioactivity Assay (MTT Cell Viability)
Once the enantiomers are integrated into the final API scaffold (e.g., styrylquinazolinones), their differential cytotoxicity is evaluated.
Cell Culture & Seeding: Seed L-1210 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Treat the cells with serial dilutions (10 nM to 10 µM) of the (1R)-derivative, the (1S)-derivative, and the racemic derivative.
Self-Validating Controls: Include a vehicle-only well (0.1% DMSO) as a negative control and a known antileukemic agent (e.g., Imatinib) as a positive control. Causality: Normalizing the test compound absorbance against these internal controls self-validates the dynamic range of the assay, ensuring that the differential cytotoxicity observed between the (1R) and (1S) derivatives is biologically genuine and not due to systemic assay failure.
Viability Quantification: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, lyse the cells with DMSO, and read the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Mechanistic Visualizations
Fig 1. Workflow for chiral resolution and downstream API bioactivity profiling.
Fig 2. Stereospecific binding mechanics of (1R) vs (1S) derivatives in a target pocket.
References
ResearchGate. "Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones." ResearchGate Publications. Available at:[Link]
Figshare / Taylor & Francis. "Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole." Figshare Repository. Available at:[Link]
Comparative Guide to the Validation of Chiral Chromatography Methods for (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol Quantification
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the pharmaceutical industry, the stereoisomeric composition of a drug substance is a critical q...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, the stereoisomeric composition of a drug substance is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the development and validation of robust analytical methods to accurately quantify the desired enantiomer and control the undesired enantiomer are paramount. This guide provides a comprehensive overview of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the quantification of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, a key chiral intermediate or active pharmaceutical ingredient (API). Furthermore, it presents a comparative analysis with alternative chiral separation techniques, namely Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), to aid in the selection of the most appropriate method for a given application.
The Criticality of Chiral Purity
The differential biological activity of enantiomers is a well-established phenomenon in pharmacology. For instance, the S-enantiomer of ibuprofen is responsible for its anti-inflammatory activity, while the R-enantiomer is inactive. In some cases, the undesired enantiomer can be associated with adverse effects. Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate strict control over the enantiomeric purity of chiral drugs.[1][2][3][4] This necessitates the use of validated analytical methods capable of selectively and accurately quantifying each enantiomer.
Principles of Chiral Chromatography
Chiral chromatography is the cornerstone of enantioselective analysis.[5] The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times or migration velocities. This is typically accomplished by using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector added to the background electrolyte in CE.[6][7][8][9]
The mechanism of chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in a difference in the free energy of association for the two enantiomers, enabling their separation. The choice of the appropriate CSP or chiral selector is crucial for achieving the desired resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.
Validation of a Chiral HPLC Method
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][10] For a quantitative chiral HPLC method, the validation process should adhere to the guidelines set forth by the ICH, specifically Q2(R2).[2][4] The key validation parameters are outlined below.
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
Injection Volume: 10 µL.
Validation Parameters and Acceptance Criteria:
Validation Parameter
Acceptance Criteria
Specificity
The method should be able to unequivocally assess the analyte in the presence of its enantiomer and any potential impurities or degradation products. Resolution (Rs) between the enantiomeric peaks should be > 2.0.[10]
Linearity
A linear relationship between the peak area and the concentration of each enantiomer should be demonstrated over a specified range. The correlation coefficient (r²) should be ≥ 0.998.
Range
The range should cover the expected concentrations of the enantiomers in the test samples, typically from the reporting limit of the undesired enantiomer to 120% of the specification limit for the desired enantiomer.
Accuracy
The closeness of the test results to the true value. Determined by recovery studies at a minimum of three concentration levels, with recovery typically expected to be within 98.0% to 102.0%.[11]
Precision
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. The relative standard deviation (%RSD) should be ≤ 2.0% for the major enantiomer and ≤ 10% for the minor enantiomer. Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment. The %RSD should be within established limits.[11]
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The LOQ for the undesired enantiomer should be at or below the reporting threshold.[10][11]
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). The system suitability parameters should remain within acceptable limits.[10]
System Suitability
A set of tests to ensure that the chromatographic system is performing adequately for the intended analysis. Parameters include resolution, tailing factor, and theoretical plates. For chiral separations, a resolution of > 2.0 is generally required.[12]
Causality Behind Experimental Choices
Choice of CSP: Polysaccharide-based CSPs are often the first choice for screening due to their proven success in resolving a wide range of chiral compounds. The specific choice (e.g., amylose vs. cellulose) is determined through initial screening experiments.
Mobile Phase Composition: Normal-phase chromatography with a mixture of a non-polar solvent (like n-hexane) and a polar alcohol (like isopropanol) is common for polysaccharide-based CSPs. The addition of a small amount of a basic or acidic modifier can significantly improve peak shape and resolution by minimizing secondary interactions with the stationary phase.
Acceptance Criteria: The acceptance criteria for validation parameters are based on established regulatory guidelines and industry best practices to ensure the reliability and integrity of the analytical data.[2][4][10]
Method Validation Workflow
Caption: Workflow for Chiral HPLC Method Validation.
Comparative Analysis of Chiral Separation Techniques
While chiral HPLC is a well-established and widely used technique, alternative methods such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer distinct advantages in certain scenarios.[5][6][8][13][14][15][16][17]
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[7][9][13][18] The addition of a small amount of an organic modifier, such as methanol or ethanol, is often necessary to achieve the desired polarity for elution.
Advantages over HPLC:
Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in chromatographic efficiency, leading to shorter analysis times.[7][18][19][20]
Reduced Solvent Consumption: The primary mobile phase component, CO2, is non-toxic and readily available, significantly reducing the consumption of organic solvents.[13][17] This makes SFC a "greener" alternative to normal-phase HPLC.[19]
Lower Operating Costs: Reduced solvent usage translates to lower purchasing and disposal costs.[18]
Improved Peak Shapes: For some basic compounds, SFC can provide better peak symmetry compared to HPLC.[17]
Disadvantages:
Higher Initial Instrument Cost: SFC instrumentation is generally more expensive than standard HPLC systems.
Limited Polarity Range: While the use of modifiers extends the polarity range, SFC is generally less suitable for highly polar or ionic compounds compared to reversed-phase HPLC.[16]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[6][8] For chiral separations, a chiral selector is added to the background electrolyte.
Advantages over HPLC and SFC:
Extremely High Separation Efficiency: CE can achieve theoretical plate counts that are significantly higher than those of HPLC and SFC, leading to excellent resolution.
Minimal Sample and Reagent Consumption: The capillary format requires only nanoliter injection volumes and microliter quantities of reagents.
Versatility: CE can be applied to a wide range of analytes, including small molecules, peptides, and proteins.[6][21]
Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from that in chromatography, providing an alternative selectivity for difficult separations.
Disadvantages:
Lower Concentration Sensitivity: The small injection volumes can lead to lower sensitivity compared to HPLC with UV detection, although this can be mitigated with sensitive detectors like mass spectrometry.[22]
Susceptibility to Matrix Effects: The sample matrix can have a more significant impact on the separation in CE compared to HPLC.
Method Development Can Be More Complex: Optimizing parameters such as buffer pH, chiral selector concentration, and applied voltage can be more intricate.
Performance Comparison
Feature
Chiral HPLC
Chiral SFC
Chiral CE
Principle
Differential partitioning between a mobile and a chiral stationary phase.
Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.
Differential migration in an electric field in the presence of a chiral selector.[6]
The choice of the most appropriate chiral separation technique depends on the specific requirements of the analysis.
Chiral HPLC remains the workhorse for many pharmaceutical applications due to its robustness, versatility, and the vast body of established methods and available instrumentation.[15][17] It is an excellent choice for routine quality control and when a well-validated, reliable method is paramount.
Chiral SFC presents a compelling alternative, particularly for high-throughput screening and preparative applications where speed and reduced environmental impact are critical considerations.[13][17][19] Its advantages in terms of faster analysis times and lower solvent consumption make it an increasingly attractive option for modern, sustainable laboratories.
Chiral CE offers unparalleled separation efficiency and is ideal for challenging separations where high resolution is required and sample volume is limited.[8][15] It serves as a powerful orthogonal technique to chromatography for method development and validation.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, coupled with a systematic method development and validation approach, will ensure the selection and implementation of a chiral separation method that is fit for its intended purpose, guaranteeing the quality, safety, and efficacy of chiral pharmaceutical products.
References
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Published September 19, 2024.
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Published March 1, 2022.
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Published June 6, 2013.
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
A Comparative Guide to the Validation of a Novel Chiral HPLC Method for (S)-Doxylamine Analysis Following ICH Guidelines. Benchchem.
Unconventional approaches for chiral resolution. SpringerLink. Published May 16, 2024.
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb.
A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Published September 1, 2014.
Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Published October 20, 2025.
Molecular chirality quantification: Tools and benchmarks. The Journal of Chemical Physics. Published April 23, 2024.
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate.
A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Benchchem.
Advances in chiral analysis: from classical methods to emerging technologies. University of Padua. Published January 13, 2026.
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. Journal of Chromatography A.
ICH guideline Q14 on analytical procedure development. European Medicines Agency. Published March 31, 2022.
ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. International Council for Harmonisation. Published July 8, 2025.
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. National Institutes of Health.
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons, Inc.
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Published July 15, 2012.
Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. OUCI.
Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
Spectroscopic Validation of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol Enantiopurity: A Comparative Guide
As drug development increasingly targets complex, highly specific pharmacophores, the rigorous validation of chiral intermediates is non-negotiable. The molecule (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol presents a uni...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly targets complex, highly specific pharmacophores, the rigorous validation of chiral intermediates is non-negotiable. The molecule (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol presents a unique analytical challenge: it is a chiral secondary alcohol adjacent to an aromatic isoxazole ring. Because enantiomers possess identical physical properties in an achiral environment, standard spectroscopic methods cannot differentiate them.
While single-crystal X-ray crystallography is often considered the gold standard for absolute configuration, many small heteroaryl molecules do not easily crystallize, making advanced spectroscopic methods essential[1]. This guide objectively compares the two most robust spectroscopic methodologies for determining the enantiopurity and absolute configuration of this molecule: NMR with Chiral Derivatizing Agents (Mosher's Method) and Vibrational Circular Dichroism (VCD) .
Secondary alcohols lack intrinsic diastereotopic signals for direct NMR analysis. To resolve this, we must introduce a Chiral Derivatizing Agent (CDA)[2]. The gold standard is
α
-methoxy-
α
-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl), known as Mosher's acid chloride[3].
When (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is reacted with MTPA-Cl, it forms a diastereomeric ester. The physical causality behind this method relies on anisotropic shielding . The phenyl ring of the MTPA moiety creates a magnetic shielding cone. Depending on the stereochemistry, this cone will shield either the isoxazole ring protons or the methyl protons of the ethyl group. By analyzing the sign of the difference in chemical shifts (
ΔδSR
) for these analogous pairs of protons, the absolute configuration can be reliably deduced[3]. Furthermore, the
CF3
group provides a sharp, isolated singlet in
19F
NMR, allowing for highly accurate integration to determine the enantiomeric excess (
ee
).
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. By running parallel derivatizations with both (R)- and (S)-MTPA-Cl, we eliminate the risk of kinetic resolution bias—a common pitfall where a chiral reagent reacts faster with one enantiomer of the substrate, artificially skewing the
ee
results.
Sample Preparation: Dissolve 5 mg of the alcohol in 0.5 mL of anhydrous
CDCl3
in two separate, dried NMR tubes.
Parallel Derivatization:
To Tube A, add 2.0 eq of pyridine-d5 and 1.5 eq of (R)-MTPA-Cl.
To Tube B, add 2.0 eq of pyridine-d5 and 1.5 eq of (S)-MTPA-Cl.
Reaction & Stabilization: Seal and invert the tubes. Allow the esterification to proceed at room temperature for 2 hours.
Spectral Acquisition: Acquire high-resolution
1H
and
19F
NMR spectra for both samples.
Data Validation & Calculation:
Enantiopurity (
ee
): Integrate the distinct
CF3
singlets in the
19F
NMR spectrum. The lack of adjacent proton coupling makes these peaks highly diagnostic. Calculate the diastereomeric excess (
de
), which directly correlates to the
ee
of the starting alcohol.
Absolute Configuration: Calculate
ΔδSR=δS−δR
for the isoxazole proton and the ethyl methyl protons to confirm the (1R) configuration.
Workflow for Mosher ester derivatization and NMR analysis.
VCD measures the differential absorbance of left and right circularly polarized light during a molecular vibrational transition in the mid-IR spectral fingerprint region[4]. Unlike NMR, VCD is a direct chiroptical method that requires zero chemical derivatization.
For (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, the chiral center at C1 dictates the asymmetric environment of the adjacent O-H and C-O stretching vibrations. Because the chiroptical response is exquisitely sensitive to the molecule's 3D geometry, the experimental VCD spectrum must be coupled with Density Functional Theory (DFT) calculations.
Self-Validating Experimental Protocol
The primary risk in VCD analysis is misinterpreting data due to an incorrect computational conformational model. This protocol introduces a mandatory IR-overlay self-validation step. If the theoretical IR spectrum does not perfectly match the experimental IR spectrum, the conformational ensemble is rejected, preventing false
ee
reporting.
Sample Preparation: Dissolve 15 mg of the alcohol in 150
μ
L of
CDCl3
(~0.1 M concentration) to prevent excessive hydrogen-bonding aggregation.
Spectral Acquisition: Load the solution into a
BaF2
IR cell (100
μ
m path length). Acquire both IR and VCD spectra at 4
cm−1
resolution, accumulating scans for 4–6 hours to ensure a high signal-to-noise ratio.
DFT Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by DFT geometry optimization (e.g., B3LYP/6-311G(d,p)) to calculate the theoretical IR and VCD spectra for the (1R) enantiomer.
Self-Validation (IR Overlay): Overlay the experimental and theoretical IR spectra. A strong match mathematically validates that the Boltzmann-weighted conformers calculated by DFT accurately represent the physical solution.
Enantiopurity Determination: Compare the experimental VCD spectrum to the validated theoretical VCD spectrum. The enantiomeric excess is quantified by scaling the theoretical VCD intensity to match the experimental VCD amplitude.
VCD experimental and computational workflow for enantiopurity.
Comparative Data Analysis
To guide your analytical strategy, the following table synthesizes the operational and performance metrics of both methodologies.
Analytical Parameter
NMR via Mosher's Derivatization
Vibrational Circular Dichroism (VCD)
Measurement Paradigm
Indirect (Requires covalent modification)
Direct (Probes intrinsic chiroptical properties)
Sample Requirement
1–5 mg
10–20 mg
Destructive to Sample?
Yes
No (Sample can be fully recovered)
Total Workflow Time
2–4 hours (Reaction + NMR acquisition)
12–24 hours (Includes heavy DFT computation)
Sensitivity to Impurities
Moderate (
1H
NMR may overlap;
19F
NMR is highly specific)
High (Achiral impurities skew IR baseline, though VCD is blind to them)
Experimental vs. Theoretical IR overlay validates the conformational model
Conclusion & Best Practices
For the routine, high-throughput validation of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol enantiopurity, NMR with Mosher's derivatization remains the most pragmatic choice. The integration of the
CF3
peak in
19F
NMR provides rapid, unambiguous quantitative data without the need for computational overhead.
However, for late-stage drug development, regulatory submissions, or scenarios where the sample is precious and cannot be destroyed, VCD spectroscopy is the superior alternative. By directly probing the chiral environment of the functional groups, VCD provides an unassailable, non-destructive proof of absolute configuration and enantiomeric excess, provided the DFT self-validation protocols are strictly adhered to.
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. URL: [Link]
Seco, J. M., Quiñoá, E., & Riguera, R. (2012). Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents. Chemical Reviews. URL: [Link]
Merten, C., et al. (2016). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. URL: [Link]
A Senior Application Scientist's Guide to the Enantioselective Synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol: A Comparative Benchmarking of Chiral Catalysts
Introduction: The Significance of Chiral Isoxazole Alcohols in Drug Development The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Chiral secondary alcohols, in partic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Chiral Isoxazole Alcohols in Drug Development
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Chiral secondary alcohols, in particular, are prevalent structural motifs in a vast array of biologically active compounds. (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a key chiral building block, with its isoxazole core being a privileged scaffold in medicinal chemistry, contributing to a range of therapeutic activities. The precise stereochemistry of the hydroxyl group is often critical for target engagement and pharmacological efficacy. Consequently, the development of efficient, scalable, and highly selective methods for the production of this specific enantiomer is of significant interest to researchers and drug development professionals.
This guide provides an in-depth comparison of the leading chiral catalyst technologies for the asymmetric reduction of the prochiral ketone, 3-acetyl-5-methylisoxazole, to the desired (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol. We will delve into the mechanistic underpinnings, practical considerations, and performance of three major classes of catalysts: Noyori-type molecular catalysts, Corey-Bakshi-Shibata (CBS) organocatalysts, and biocatalytic systems employing ketoreductases (KREDs). While direct, side-by-side comparative studies on this specific substrate are not extensively documented in peer-reviewed literature, this guide synthesizes available data on the performance of these catalyst systems with structurally related heteroaromatic ketones to provide a robust framework for catalyst selection and process optimization.
Core Methodologies for Asymmetric Ketone Reduction
The transformation of a ketone to a chiral alcohol is fundamentally a reduction reaction. The challenge lies in controlling the facial selectivity of hydride delivery to the carbonyl carbon. The primary methodologies to achieve this are:
Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH): These methods utilize transition metal complexes with chiral ligands. Ruthenium, rhodium, and iridium are the most common metals employed.[1][2][3]
Organocatalytic Reduction: The most prominent example is the CBS reduction, which uses a chiral oxazaborolidine catalyst to direct a borane reducing agent.[4][5][6]
Biocatalysis: This "green" approach uses enzymes, either as isolated proteins or within whole-cell systems, to perform highly selective reductions.[7][8][9][10]
The logical workflow for a typical asymmetric reduction is depicted below.
Figure 1: General workflow for the asymmetric reduction of a prochiral ketone.
Noyori-Type Catalysts: The Power of Ruthenium, Rhodium, and Iridium
Pioneered by Nobel laureate Ryōji Noyori, these catalysts are among the most powerful and versatile for the asymmetric hydrogenation and transfer hydrogenation of ketones.[11][12] They typically consist of a ruthenium, rhodium, or iridium metal center coordinated to a chiral diamine ligand (often a tosylated or mesylated diphenylethylenediamine, e.g., TsDPEN) and an arene ligand.[1][2]
Mechanism and Rationale
The catalytic cycle of a Noyori-type catalyst in transfer hydrogenation involves the formation of a metal-hydride species, which then delivers the hydride to the ketone in a highly stereoselective manner. The chirality of the diamine ligand creates a well-defined chiral pocket that forces the ketone to adopt a specific orientation, leading to the formation of one enantiomer of the alcohol over the other.
Figure 2: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Performance and Considerations
Noyori-type catalysts are known for their high turnover numbers (TON) and turnover frequencies (TOF), meaning a very small amount of catalyst can produce a large amount of product. They are effective for a wide range of substrates, including heteroaromatic ketones.[2][3]
Table 1: Performance of Noyori-type and related catalysts on various ketones.
For the synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, a catalyst with an (R,R)-diamine ligand would be the logical starting point. The nitrogen and oxygen atoms of the isoxazole ring could potentially chelate to the metal center, which might influence the stereochemical outcome. Therefore, screening of different arene ligands and reaction conditions (solvent, base, hydrogen source) would be crucial for optimization.
Experimental Protocol: Asymmetric Transfer Hydrogenation with a Noyori-Type Catalyst
Materials:
3-acetyl-5-methylisoxazole
RuCl
Anhydrous isopropanol (i-PrOH)
Potassium tert-butoxide (t-BuOK)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add RuCl (e.g., 0.005 mmol, 0.1 mol%).
Add a solution of 3-acetyl-5-methylisoxazole (5 mmol) in anhydrous isopropanol (10 mL).
Add a solution of potassium tert-butoxide (e.g., 0.05 mmol, 1 mol%) in anhydrous isopropanol (2 mL).
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC).
After completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Determine the enantiomeric excess by chiral HPLC analysis.
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[4][6] It employs a chiral oxazaborolidine catalyst, derived from proline, in the presence of a borane source like borane-dimethyl sulfide (BMS) or catecholborane.
Mechanism and Rationale
The CBS catalyst acts as a chiral Lewis acid. The endocyclic boron atom coordinates to the carbonyl oxygen of the ketone, while the exocyclic borane coordinates to the nitrogen atom of the catalyst. This brings the ketone and the hydride source into a rigid, six-membered ring transition state, where hydride transfer occurs from one face of the ketone, dictated by the stereochemistry of the proline-derived catalyst. The steric bulk of the ketone's substituents determines their orientation in the transition state to minimize steric hindrance, leading to a predictable stereochemical outcome.[8]
Performance and Considerations
The CBS reduction is known for its excellent enantioselectivity for a wide range of ketones, including aryl alkyl, dialkyl, and α,β-unsaturated ketones.[4] The predictability of the stereochemical outcome is a major advantage; the (S)-CBS catalyst typically affords the (R)-alcohol, and vice versa.
Table 2: Performance of the CBS reduction on various ketones.
For the synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, the (S)-CBS catalyst would be the appropriate choice. The relative steric bulk of the methyl group versus the 5-methyl-1,2-oxazol-3-yl group will direct the stereochemical outcome.
Experimental Protocol: CBS Reduction
Materials:
3-acetyl-5-methylisoxazole
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-dimethyl sulfide complex (BMS, 2 M in THF)
Anhydrous tetrahydrofuran (THF)
Methanol
Aqueous HCl (1 N)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF (20 mL) and cool to -20 °C.
Add (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.5 mmol, 10 mol%) to the flask.
Slowly add borane-dimethyl sulfide complex (e.g., 3 mmol, 0.6 equivalents relative to the ketone) dropwise, maintaining the temperature below -10 °C.
Stir the mixture for 10 minutes.
Add a solution of 3-acetyl-5-methylisoxazole (5 mmol) in anhydrous THF (10 mL) dropwise over 30 minutes.
Stir the reaction at -20 °C until completion (monitor by TLC or GC).
Slowly quench the reaction by the dropwise addition of methanol (5 mL).
Allow the mixture to warm to room temperature and then add 1 N HCl (10 mL).
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify by column chromatography on silica gel.
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalysis with Ketoreductases (KREDs): The Green and Selective Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis.[7] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the asymmetric reduction of ketones to chiral alcohols with often near-perfect enantioselectivity.[8][13] These reactions typically use a nicotinamide cofactor (NADH or NADPH) as the hydride source, which is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose.[14]
Mechanism and Rationale
The active site of a KRED is a highly structured chiral environment that binds the ketone substrate in a specific orientation. The cofactor (NAD(P)H) is positioned to deliver a hydride to one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product. The high selectivity arises from the precise three-dimensional arrangement of amino acid residues in the active site.
Performance and Considerations
The primary advantage of biocatalysis is the exceptional enantioselectivity, often exceeding 99% e.e.[13] KREDs can be used as isolated enzymes or in whole-cell systems, the latter of which can be more cost-effective as it avoids enzyme purification and provides a self-contained system for cofactor regeneration.[7] A wide range of KREDs are commercially available, and screening kits allow for the rapid identification of an optimal enzyme for a given substrate. Studies on the bioreduction of heteroaromatic ketones have shown great success.[9][10]
Table 3: Performance of biocatalysts in the asymmetric reduction of ketones.
For the production of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, screening a panel of commercially available KREDs that are known to produce (R)-alcohols would be the most efficient starting point. The reaction is typically performed in an aqueous buffer, often with a co-solvent to improve substrate solubility.
Glucose dehydrogenase (GDH) for cofactor regeneration
D-Glucose
Phosphate buffer (e.g., 100 mM, pH 7.0)
Co-solvent (e.g., isopropanol, DMSO)
Procedure:
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
Add NADP⁺ (or NAD⁺) to a final concentration of e.g., 1 mM.
Add D-glucose (e.g., 1.1 equivalents relative to the ketone).
Add the ketoreductase and glucose dehydrogenase enzymes (amounts to be determined by screening and optimization).
Add a solution of 3-acetyl-5-methylisoxazole in a minimal amount of a water-miscible co-solvent (e.g., up to 10% v/v).
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by GC or HPLC.
Upon completion, extract the product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
Dry the organic layer, filter, and concentrate.
Purify by column chromatography if necessary.
Determine the enantiomeric excess by chiral HPLC analysis.
Comparative Summary and Conclusion
The choice of catalyst for the synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol will depend on several factors, including the desired scale of the reaction, cost considerations, available equipment, and the required level of enantiopurity.
Feature
Noyori-Type Catalysts
CBS Reduction
Biocatalysis (KREDs)
Selectivity
Generally high to excellent
Generally high to excellent
Often >99% e.e.
Substrate Scope
Very broad
Broad
Can be substrate-specific, requires screening
Catalyst Loading
Very low (0.01 - 1 mol%)
Moderate (5 - 10 mol%)
Varies (enzyme loading)
Reaction Conditions
Often requires elevated temperatures and/or pressure (for AH)
Typically low temperatures
Mild (ambient temperature and pressure)
Reducing Agent
H₂, i-PrOH, HCOOH/NEt₃
Boranes (BH₃·SMe₂, etc.)
NAD(P)H (regenerated in situ)
Operational Simplicity
Requires inert atmosphere techniques
Requires inert atmosphere and handling of boranes
Often performed in aqueous buffer, open to air
"Green" Credentials
Use of organic solvents and metals
Use of organic solvents and boranes
Aqueous media, biodegradable catalyst
Cost
Catalysts can be expensive
Reagents are moderately priced
Can be cost-effective, especially with whole cells
Table 4: High-level comparison of the three catalyst systems.
For the production of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, all three methodologies present viable pathways.
Noyori-type catalysts offer the advantage of high efficiency and a broad substrate scope, making them a strong candidate for large-scale industrial synthesis. However, the cost of the catalyst and the need for specialized equipment for hydrogenations may be a consideration.
The CBS reduction is a highly predictable and reliable laboratory-scale method. Its operational simplicity and the commercial availability of the catalyst make it an excellent choice for initial route scouting and smaller-scale syntheses.
Biocatalysis with KREDs represents the most environmentally friendly and often most selective option. The mild reaction conditions and the potential for very high enantiomeric excess make this an attractive route, particularly if a suitable enzyme can be readily identified through screening. For pharmaceutical applications where extremely high enantiopurity is demanded, biocatalysis is often the preferred method.
Ultimately, the optimal choice will be determined by empirical evaluation. It is recommended to perform an initial screening of a selection of KREDs, alongside a trial of the (S)-CBS reduction and a Noyori-type ATH with an (R,R)-diamine ligand to benchmark performance for this specific and valuable transformation.
References
A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. PMC. [Link]
Asymmetric Reduction of Heteroaryl Methyl Ketones Using Daucus carota. Scirp.org. [Link]
Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - MDPI. MDPI. [Link]
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Myers Research Group, Harvard University. [Link]
Asymmetric hydrogenation of ketones: tactics to achieve high reactivity, enantioselectivity, and wide scope - PubMed. National Center for Biotechnology Information. [Link]
Asymmetric Hydrogenation of Isoxazolium Triflates With a Chiral Iridium Catalyst - PubMed. National Center for Biotechnology Information. [Link]
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. National Center for Biotechnology Information. [Link]
Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. [Link]
Asymmetric Synthesis of Oxazolines bearing α-Stereocenters through Radical Addition-Enantioselective Protonation Enabled. ChemRxiv. [Link]
Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones - IntechOpen. IntechOpen. [Link]
Stereochemistry of Reductions Catalyzed by Methyl-Epimerizing Ketoreductase Domains of Polyketide Synthases - PMC. National Center for Biotechnology Information. [Link]
Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. ResearchGate. [Link]
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. Frontiers. [Link]
A. Time course for reduction of 3,5-diketo ester by the diketoreductase in the presence of NADH - ResearchGate. ResearchGate. [Link]
Asymmetric Total Synthesis of Vindoline - PMC - NIH. National Center for Biotechnology Information. [Link]
Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
Asymmetric Synthesis of Isoxazol-5-ones and Isoxazolidin-5-ones | Request PDF. ResearchGate. [Link]
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. MDPI. [Link]
A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC. National Center for Biotechnology Information. [Link]
SYNTHESIS OF OPTICALLY ACTIVE METHYL 1,2,3,3a,8,8a-HEXA. J-STAGE. [Link]
Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed. National Center for Biotechnology Information. [Link]
Organic & Biomolecular Chemistry - CNR-IRIS. Consiglio Nazionale delle Ricerche. [Link]
Structural and Physicochemical Profiling: (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol vs. Oxazole Bioisosteres
Executive Summary In contemporary medicinal chemistry and fragment-based drug discovery, five-membered heteroaromatic rings are privileged scaffolds utilized to fine-tune pharmacokinetics and target affinity. (1R)-1-(5-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry and fragment-based drug discovery, five-membered heteroaromatic rings are privileged scaffolds utilized to fine-tune pharmacokinetics and target affinity. (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a highly functionalized chiral building block featuring an isoxazole (1,2-oxazole) core, a lipophilic 5-methyl group, and a stereospecific (1R)-secondary alcohol.
When optimizing lead compounds, medicinal chemists frequently explore bioisosteric replacement, often substituting an isoxazole for an oxazole (1,3-oxazole) to modulate basicity, dipole moment, and metabolic stability 1[1]. This guide objectively compares the structural, physicochemical, and metabolic performance of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol against its oxazole analogs, providing self-validating experimental protocols to guide rational drug design.
Structural Deconstruction & Causality
The Heterocyclic Core: 1,2-Oxazole vs. 1,3-Oxazole
The fundamental divergence between these two isomers lies in the relative positioning of the nitrogen and oxygen heteroatoms. In the isoxazole core of our target molecule, the oxygen and nitrogen are adjacent (1,2-position). The highly electronegative oxygen exerts a profound inductive electron-withdrawing effect directly on the adjacent nitrogen.
Causality of pKa and Dipole Shifts:
This inductive effect drastically depletes the electron density of the nitrogen lone pair. Consequently,2[2]. In stark contrast, the 1,3-oxazole core separates the heteroatoms via a carbon atom, mitigating the inductive effect and allowing the nitrogen to retain more basic character (3[3]). Furthermore, the adjacent heteroatoms in isoxazole create a highly asymmetric charge distribution, resulting in a2[2]. This dictates distinct hydration shells and binding pocket orientations.
Caption: Stereoelectronic divergence and causality between isoxazole and oxazole scaffolds.
The Chiral Appendage: Pharmacophore Vectoring
The (1R)-1-hydroxyethyl group serves as a stereospecific hydrogen bond donor/acceptor. In the 1,2-oxazole system (attached at position 3), this chiral center is directly adjacent to the ring nitrogen (position 2). If a medicinal chemist substitutes this with a 1,3-oxazole bioisostere (e.g., attaching at position 4 to maintain relative spatial geometry), the vector of the primary hydrogen bond acceptor (the ring nitrogen) shifts by one atomic position. This subtle geometric translation can either perfectly align with a target kinase hinge region or completely abrogate binding affinity.
Comparative Physicochemical Data
The distinct arrangement of the nitrogen and oxygen atoms leads to significant differences in their biological behavior, 4[4].
Property
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
1,3-Oxazole Analog (Bioisostere)
Mechanistic Causality / Impact
Core pKa
~ -3.0
~ 0.8
Adjacent oxygen in isoxazole withdraws electron density, eliminating basicity.
Dipole Moment
~ 3.0 D
~ 1.7 D
Asymmetric charge in isoxazole alters the hydration shell and binding orientation.
H-Bond Acceptor
Ring Nitrogen (N2)
Ring Nitrogen (N3)
Shift in heteroatom placement alters the H-bond vector relative to the chiral center.
Metabolic Liability
5-Methyl (Benzylic)
5-Methyl (Benzylic)
Both scaffolds are susceptible to CYP450-mediated oxidation at the methyl group.
Experimental Validation Protocols
To objectively compare these scaffolds, empirical data must be generated through self-validating experimental systems.
Causality: Because the isoxazole nitrogen is non-basic in standard aqueous conditions (pKa ~ -3.0), standard aqueous potentiometry will fail to detect the ionization event. We must utilize a co-solvent extrapolation method.
Self-Validating Mechanism: The protocol couples potentiometry with UV-metric titration. The shift in the UV absorption spectrum validates the potentiometric inflection point, ensuring the measured pKa is an intrinsic property of the heterocycle and not a solvent artifact.
Preparation: Prepare 10 mM stock solutions of the isoxazole and oxazole analogs in HPLC-grade methanol.
Titration Setup: Utilize a SiriusT3 (or equivalent) automated titrator. Prepare mixed solvent systems (Methanol/Water) at varying ratios (e.g., 30%, 40%, 50%, 60% MeOH).
Execution: Titrate from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25°C.
UV-Metric Validation: Simultaneously capture UV spectra (200-350 nm) at each pH step. Correlate the isosbestic points with the potentiometric inflection.
Extrapolation: Apply the Yasuda-Shedlovsky extrapolation to calculate the theoretical aqueous pKa (pKa_aq).
Protocol 2: Microsomal Stability and CYP450 Phenotyping
Causality: The 5-methyl group is a known liability for benzylic oxidation by Cytochrome P450 enzymes (CYP3A4/CYP2C9). Additionally, the secondary alcohol could be oxidized by cytosolic alcohol dehydrogenases (ADH).
Self-Validating Mechanism: The assay is run in parallel with and without 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If degradation persists in the presence of ABT, it validates that clearance is driven by non-CYP mechanisms (e.g., ADH), isolating the specific metabolic contribution of the 5-methyl group.
Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Control Arm: Pre-incubate a parallel set of samples with 1 mM 1-aminobenzotriazole (ABT) for 15 minutes prior to compound addition.
Initiation: Initiate the reaction by adding 1 mM NADPH.
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and identify the 5-hydroxymethyl metabolite.
Caption: CYP450-mediated metabolic clearance pathway of the 5-methyl group.
Experimental Workflow Synthesis
To ensure rigorous comparison between the isoxazole and oxazole architectures, the following logical workflow must be adhered to, guaranteeing that observed biological differences are strictly due to the heterocyclic core and not stereochemical impurities.
Caption: Self-validating experimental workflow for chiral bioisostere evaluation.
Conclusion
The transition from (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol to a 1,3-oxazole analog is not a simple 1:1 bioisosteric swap. The adjacent heteroatoms in the isoxazole ring create an extreme electron-withdrawing environment that neutralizes basicity and dramatically increases the dipole moment. When optimizing this scaffold, researchers must utilize co-solvent extrapolation for accurate physicochemical profiling and employ CYP-inhibited stability assays to isolate the metabolic liabilities of the 5-methyl group.5[5], provided their stereoelectronic nuances are properly mapped.
Decoding Stereospecificity: A Comparative Guide to Evaluating Isoxazole Enantiomer Binding Affinities
As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the accurate biophysical characterization of chiral molecules. Isoxazole rings are privileged scaffolds, freq...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the accurate biophysical characterization of chiral molecules. Isoxazole rings are privileged scaffolds, frequently deployed as bioisosteres to improve pharmacokinetic properties. However, when an isoxazole derivative possesses a chiral center, the resulting enantiomers often exhibit profound differences in target protein binding affinity and mechanism. The spatial orientation of the isoxazole's nitrogen and oxygen atoms dictates the capacity to form highly directional hydrogen bonds or coordinate with specific residues (e.g., Asp199 in bacterial FtsZ) .
Relying on a single biophysical technique to evaluate these enantiomeric differences is a systemic vulnerability. Discrepancies in dissociation constants (
Kd
) across platforms are common due to variations in immobilization, buffer conditions, and the fundamental physical principles of each assay . This guide provides an objective comparison of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) for evaluating isoxazole enantiomers, supported by a self-validating experimental workflow.
Comparative Analysis of Biophysical Modalities
To objectively evaluate binding differences between (R)- and (S)-isoxazole enantiomers, we must understand the mechanistic strengths and blind spots of our analytical toolkit.
Surface Plasmon Resonance (SPR)
Performance: SPR is the gold standard for kinetic profiling . For isoxazole enantiomers, the (R) and (S) forms might have identical equilibrium
Kd
values but drastically different residence times (
1/koff
). SPR captures this kinetic stereospecificity in real-time.
Limitation: Requires protein immobilization to a sensor matrix (e.g., dextran), which can sterically occlude chiral binding pockets or alter the protein's native conformational flexibility.
Isothermal Titration Calorimetry (ITC)
Performance: ITC is indispensable for chiral molecules because it deconvolutes the free energy of binding (
ΔG
) into its enthalpic (
ΔH
) and entropic (
−TΔS
) components. An (R)-isoxazole might bind via enthalpy-driven hydrogen bonding, while the (S)-enantiomer might rely on entropy-driven hydrophobic displacement. ITC exposes this enthalpy-entropy compensation that SPR fundamentally misses.
Limitation: High sample consumption (requires high micromolar concentrations) and lower throughput compared to optical methods.
Microscale Thermophoresis (MST)
Performance: MST tracks the directed movement of fluorescently labeled molecules in a microscopic temperature gradient. Because it operates in free solution, it preserves the native conformational dynamics of the target protein, serving as an excellent orthogonal check against SPR immobilization artifacts.
Limitation: Can be sensitive to fluorescence labeling artifacts; thermodynamic extraction via van't Hoff analysis is significantly less precise than direct ITC measurement.
Experimental Protocol: A Self-Validating Workflow
To ensure absolute scientific integrity, the following step-by-step workflow establishes a self-validating system. By cross-referencing kinetic, thermodynamic, and in-solution data, we eliminate false positives caused by stereochemical artifacts.
Step 1: Target Protein Preparation & Quality Control
Action: Purify the target protein using Size Exclusion Chromatography (SEC) immediately prior to the assay to isolate the monomeric fraction.
Causality: Aggregates can artificially inflate binding signals in SPR (due to mass transport limitations) and MST. Strict monodispersity ensures a reliable 1:1 binding stoichiometry baseline for the enantiomers.
Step 2: SPR Kinetic Profiling (The Anchor)
Action: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject the (R)- and (S)-isoxazole enantiomers at concentrations ranging from
0.1×
to
10×
the estimated
Kd
.
Causality: Amine coupling randomly orients the protein. We use SPR first to establish the baseline kinetic rates (
kon
,
koff
). If the
Rmax
(maximum response) is unexpectedly low, it indicates the chiral pocket may be masked by the immobilization matrix, triggering the need for in-solution validation.
Step 3: ITC Thermodynamic Deconvolution (The Validator)
Action: Load the SEC-purified protein into the ITC cell (
20
50μM
). Titrate the isoxazole enantiomers (
200
500μM
) from the syringe at a constant 25°C.
Causality: Because SPR cannot reliably measure
ΔH
, ITC is required to prove how the enantiomers bind. If the (R)-enantiomer forms a specific H-bond with the target via the isoxazole oxygen, it will present a distinct exothermic signature compared to the (S)-enantiomer.
Step 4: MST Solution Equilibrium (The Tie-Breaker)
Action: Label the target protein with a RED-NHS fluorophore. Mix with a serial dilution of the enantiomers and measure thermophoresis in standard capillaries.
Causality: If SPR and ITC
Kd
values disagree (e.g., due to SPR matrix effects or ITC heat transfer limitations), MST provides a label-based, immobilization-free equilibrium measurement to resolve the discrepancy and confirm the true physiological affinity.
Data Presentation & Interpretation
The following table synthesizes representative experimental data for an isoxazole-benzamide enantiomer pair targeting a bacterial cell division protein. Notice how relying solely on
Kd
would obscure the mechanistic reality of the interaction.
Both enantiomers recognize and enter the target pocket at similar rates.
koff
(Dissociation)
SPR
0.009 s−1
0.153 s−1
(R)-enantiomer has a significantly longer residence time (slower dissociation).
ΔH
(Enthalpy)
ITC
−8.2 kcal/mol
−2.1 kcal/mol
(R)-enantiomer forms optimal H-bonds due to ideal isoxazole N/O alignment.
−TΔS
(Entropy)
ITC
−1.4 kcal/mol
−6.1 kcal/mol
(S)-enantiomer binding is primarily driven by hydrophobic displacement.
Kd
(Solution)
MST
52 nM
910 nM
Validates SPR data; confirms sensor immobilization did not skew results.
Visualizing the Logic
To conceptualize this approach, the following diagrams map both our experimental workflow and the thermodynamic divergence of the enantiomers.
Orthogonal biophysical workflow for evaluating chiral isoxazole binding affinities.
Thermodynamic divergence in isoxazole enantiomer binding mechanisms.
Conclusion
Evaluating the binding affinity of isoxazole enantiomers requires moving beyond a simple
Kd
value. By employing a self-validating matrix of SPR, ITC, and MST, researchers can uncover the hidden kinetic and thermodynamic drivers of stereospecificity. The (R)- and (S)-enantiomers may both bind the target, but as demonstrated, the quality and mechanism of that binding are often fundamentally different. Designing drugs with high efficacy and low off-target toxicity relies entirely on capturing these nuanced biophysical realities.
References
Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ
Source: PubMed Central (PMC)
URL:[Link]
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target
Source: bioRxiv
URL:[Link]
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI
Source: XanTec bioanalytics / Reichert SPR
URL:[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Disclaimer: This document provides guidance on the disposal of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol based on general principles of laboratory safety and regulatory standards for analogous chemical structures. As o...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document provides guidance on the disposal of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol based on general principles of laboratory safety and regulatory standards for analogous chemical structures. As of this writing, a specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 1807938-25-5) is not widely available. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the SDS provided by your chemical supplier. This guide is intended to supplement, not replace, official institutional and regulatory procedures.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's potential hazards is essential. (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a chiral alcohol containing an oxazole ring. While specific toxicity data is limited, the structural motifs suggest a cautious approach is warranted.
Inferred Hazards from Analogous Compounds:
Chemicals with similar heterocyclic and alcohol functionalities are often classified as irritants. Based on data for related oxazole and benzimidazole compounds, it is prudent to assume this substance may cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, all handling and disposal operations should be conducted with the assumption that the material is hazardous.
The foundational principle of laboratory waste management is that no procedure should begin without a clear plan for the disposal of all generated waste.[3] This ensures compliance with regulations and prevents the creation of unmanageable or unknown waste streams.
Required Personal Protective Equipment (PPE)
Direct contact and inhalation must be prevented. The causality for PPE selection is rooted in mitigating the inferred hazards of skin, eye, and respiratory irritation.
PPE Item
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves (minimum 0.11 mm thickness).
Provides a robust barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][5]
Eye Protection
Chemical safety goggles or a full-face shield.
Protects against splashes and potential aerosols, preventing serious eye irritation.[5][6]
Body Protection
Standard laboratory coat.
Protects clothing and underlying skin from contamination.[4]
Respiratory Protection
Use in a well-ventilated area, preferably a certified chemical fume hood.
Minimizes the inhalation of any potential vapors or aerosols, addressing the risk of respiratory tract irritation.[6][7]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol must be managed as regulated hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]
Step 1: Waste Determination and Segregation
Classification: This compound must be classified as hazardous chemical waste. The Resource Conservation and Recovery Act (RCRA) establishes federal standards for hazardous waste, and laboratory chemicals of this nature fall under its purview.[3][9]
Segregation: Collect waste containing this chemical in a dedicated container. Do not mix with other waste streams, such as halogenated solvents, acids, or bases, unless explicitly permitted by your EHS department.[4][8] This practice is crucial to prevent unforeseen and potentially violent chemical reactions.[8]
Step 2: Waste Collection and Containment
Liquid Waste: Collect solutions containing (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol in a designated, leak-proof container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene).[7] The container must have a tightly sealing cap and be kept closed except when adding waste.[7] To prevent spillage and allow for expansion, do not fill containers beyond 75-80% of their capacity.[10]
Solid Waste: Collect contaminated consumables (e.g., pipette tips, weighing papers, gloves) in a separate, clearly labeled, sealable hazardous waste bag or container.[4]
Empty Containers: The original chemical container, once empty, must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[7] Only after this procedure can the container be considered for disposal as non-hazardous waste, per your institution's policy.
Step 3: Labeling
All waste containers must be accurately and clearly labeled. The label must include:
The words "Hazardous Waste."
The full chemical name: "(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol".
The approximate concentration and volume.
The name and contact information of the generating researcher or lab.
The date accumulation started.
This labeling is not just a best practice; it is a regulatory requirement to ensure safe handling and proper disposal by EHS professionals.[8][11]
Step 4: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]
The SAA must be under the control of laboratory personnel and should have secondary containment (such as a tray or bin) to contain any potential leaks.[9]
Step 5: Arranging Final Disposal
Once the container is full or waste has been accumulated for the maximum allowable time (often six to twelve months for academic labs), contact your institution's EHS department to schedule a pickup.[6][12]
EHS will then work with a licensed hazardous waste disposal contractor for final treatment and disposal, ensuring compliance with all EPA and local regulations.[13]
Emergency Spill Management
In the event of a spill, immediate and correct action is critical to ensure safety.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[6][14] Do not use combustible materials like paper towels to absorb the neat compound if it is a liquid.[6]
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
Visualized Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol.
Caption: Disposal workflow for (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol.
References
BenchChem.
BenchChem.
Daniels Health.
Medical Laboratory Observer.
American Chemical Society.
Environmental Marketing Services. Lab Chemical Disposal. (2024).
U.S. Environmental Protection Agency (EPA).
Angene Chemical. Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. (2025).
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
Natural Sciences Research Institute. Guidelines for Chemical Waste Disposal.
McGill University. Chemical waste | Hazardous Waste Management.
CymitQuimica. Safety Data Sheet for (1,2,5-Oxadiazol-3-yl)methanol. (2026).
PubChem. (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol Safety and Hazards.
TCI Chemicals. SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole. (2025).
Personal protective equipment for handling (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a mechanistic system of risk mitigation. When handling specialized chiral building blocks like (1R)-1-(5-meth...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a mechanistic system of risk mitigation. When handling specialized chiral building blocks like (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol (a heterocyclic alcohol vital in drug development), understanding the molecule’s physical and toxicological properties is paramount.
This guide provides a comprehensive, self-validating operational framework for handling this compound. By linking molecular hazards directly to protective strategies, we ensure that every procedural choice is scientifically grounded and operationally secure.
Molecular Hazard Profile & Causality
Standard hazard assessments for 1-(5-methylisoxazol-3-yl)ethan-1-ol (CAS: 95104-46-4 for the racemate, 1807938-25-5 for the R-enantiomer) classify it as a multi-route irritant[1]. The presence of the isoxazole ring combined with the secondary alcohol moiety gives this compound both lipophilic and hydrophilic characteristics, allowing it to readily permeate biological membranes if left unchecked.
According to the, PPE must serve as an impenetrable barrier against specific workplace hazards[2]. To achieve this, we must map the specific Globally Harmonized System (GHS) hazard statements to their corresponding engineering and PPE controls.
Hazard Assessment and PPE Causality Matrix
Hazard Code
Physiological Risk
Prescribed PPE & Engineering Control
Mechanistic Causality & Validation
H302
Harmful if swallowed
Face shield (for bulk transfer), strict lab hygiene
Causality: Prevents accidental ingestion via micro-splashes during pipetting or pouring.Validation: Zero food/drink policy enforced via visual lab entry checks.
H315
Skin irritation
Double Nitrile Gloves (min 4 mil), Lab Coat
Causality: Nitrile provides a superior steric and chemical barrier against permeation by heterocyclic alcohols compared to latex.Validation: Pneumatic inflation test of gloves prior to donning.
H319
Serious eye irritation
ANSI Z87.1 Chemical Splash Goggles
Causality: Forms a complete orbital seal to prevent vapor or droplet ingress into the ocular mucosa.Validation: Physical check of the elastomer seal integrity against the face.
H335
Respiratory irritation
Chemical Fume Hood (80-100 LFM)
Causality: Captures volatile organic vapors before they reach the operator's breathing zone.Validation: Magnehelic gauge reading confirmation prior to opening the container.
Self-Validating Operational Workflow
The National Research Council's emphasizes that experimental workflows must integrate hazard assessment directly into procedural planning[3]. The following protocol ensures that every step verifies the success of the previous one.
Action: Turn on the chemical fume hood and set the sash to the designated operational height (typically 18 inches).
Validation: Check the digital airflow monitor or magnehelic gauge. Proceed only if the face velocity reads between 80–100 linear feet per minute (LFM).
PPE Integrity Verification:
Action: Don a flame-resistant lab coat, closed-toe shoes, and ANSI Z87.1 splash goggles. Select 4-mil nitrile gloves.
Validation: Perform a pneumatic inflation test on the gloves (trap air inside and squeeze). If the glove holds pressure for 5 seconds without deflating, the barrier is intact. Don a second pair (double-gloving) for bulk transfers.
Phase 2: Precision Handling & Material Transfer
Container Inspection:
Action: Inspect the reagent bottle of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol for crystallization around the cap or micro-fractures in the glass.
Validation: A clean, easily turning cap indicates no prior vapor leak or degradation.
Mass Transfer:
Action: Use a dedicated, chemically inert spatulula (if solid/semi-solid) or a positive-displacement pipette (if liquid) to transfer the required mass into a pre-tared, sealable vial.
Validation: Weigh the closed vial on an analytical balance outside the hood. A stable mass reading confirms that the primary container is sealed and no volatile loss is occurring.
Phase 3: Post-Operation Decontamination
Surface Neutralization:
Action: Wipe down the fume hood workspace and the exterior of the reagent bottle with a solvent compatible with organic residue removal (e.g., 70% isopropanol or ethanol), followed by a water wipe.
Validation: Visual inspection under standard lab lighting to ensure no streaks or crystalline residues remain on the stainless steel or glass surfaces.
Waste Segregation & Disposal Plan
Improper disposal of heterocyclic compounds can lead to dangerous cross-reactions. Because (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol contains carbon, hydrogen, nitrogen, and oxygen (but no halogens), it must be strictly segregated.
Liquid Waste: Collect all residual compound and wash solvents in a designated, clearly labeled "Non-Halogenated Organic Waste" carboy.
Validation: Ensure the carboy is stored in secondary containment and the pH is neutral (pH 6-8) before sealing to prevent off-gassing.
Solid Waste: Dispose of all contaminated outer nitrile gloves, weighing boats, and Kimwipes in a lined, pedal-operated bin labeled "Solid Hazardous Chemical Waste." Do not mix with biological or radioactive waste streams.
Emergency Response Protocols
Even with self-validating systems, rapid response protocols must be memorized:
Dermal Exposure (H315): Immediately remove contaminated PPE. Flush the affected skin at the nearest safety shower or sink for a minimum of 15 minutes. Validation: Skin should return to normal temperature and show no signs of erythema (redness) before seeking medical evaluation.
Ocular Exposure (H319): Force eyelids open and flush at an eyewash station for 15 minutes. Remove contact lenses if present and easy to do.
Chemical Spill: If a spill occurs outside the fume hood, evacuate the immediate area. Don a half-mask respirator with organic vapor cartridges (if assessed as safe by the safety officer), cover the spill with an inert absorbent (vermiculite or sand—never combustible sawdust), and sweep into a solid waste container.
Operational Workflow Visualization
The following diagram illustrates the logical dependency and self-validating nature of the PPE and handling workflow.
Fig 1: Sequential self-validating workflow for handling hazardous heterocyclic alcohols.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]
Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Institutes of Health (PMC), 2023.[Link]